molecular formula C31H41N5O9 B15553072 MeOSuc-AAPV-AMC

MeOSuc-AAPV-AMC

Cat. No.: B15553072
M. Wt: 627.7 g/mol
InChI Key: AOPLOBUZHYHBLA-UHFFFAOYSA-N
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Description

MeOSuc-AAPV-AMC is a useful research compound. Its molecular formula is C31H41N5O9 and its molecular weight is 627.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H41N5O9

Molecular Weight

627.7 g/mol

IUPAC Name

methyl 4-[[1-[[1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)-(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C31H41N5O9/c1-16(2)27(28(32)40)36(20-9-10-21-17(3)14-26(39)45-23(21)15-20)31(43)22-8-7-13-35(22)30(42)19(5)34-29(41)18(4)33-24(37)11-12-25(38)44-6/h9-10,14-16,18-19,22,27H,7-8,11-13H2,1-6H3,(H2,32,40)(H,33,37)(H,34,41)

InChI Key

AOPLOBUZHYHBLA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MeOSuc-AAPV-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC), detailing its mechanism of action, kinetic parameters, and application in the study of neutrophil elastase.

Core Mechanism of Action

This compound is a synthetic tetrapeptide substrate designed for the sensitive detection of neutrophil elastase activity.[1][2] Its full chemical name is N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin.[3] The specificity of this substrate is conferred by the peptide sequence Ala-Ala-Pro-Val (AAPV), which mimics the natural cleavage sites of elastase in proteins.[2] Neutrophil elastase, a serine protease, recognizes and hydrolyzes the peptide bond at the C-terminus of the valine residue.[2]

This enzymatic cleavage liberates the fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated, non-fluorescent state within the substrate, the AMC moiety's fluorescence is quenched. Upon cleavage and release, free AMC exhibits strong fluorescence, which can be monitored in real-time. The rate of increase in fluorescence is directly proportional to the enzymatic activity of neutrophil elastase. This fluorogenic nature provides a highly sensitive method for quantifying elastase activity.

The reaction proceeds as follows:

This compound (non-fluorescent) --(Neutrophil Elastase)--> MeOSuc-AAPV + AMC (fluorescent)

Quantitative Data Summary

The kinetic parameters of this compound have been characterized, though reported values for the Michaelis constant (Km) can vary depending on the experimental conditions such as buffer composition, pH, and temperature. This highlights the importance of consistent assay conditions for reproducible results.

ParameterReported ValueEnzymeNotes
Molecular Formula C₃₁H₄₁N₅O₉N/A
Molecular Weight 627.69 g/mol N/A
Excitation Wavelength (Ex) ~380 nmN/AOptimal excitation for free AMC.
Emission Wavelength (Em) ~460 nmN/AOptimal emission for free AMC.
Michaelis Constant (Km) 130 µMHuman Leukocyte ElastaseIndicates high affinity of the enzyme for the substrate under specific assay conditions.
Michaelis Constant (Km) 362 µMHuman Leukocyte & Porcine Pancreatic ElastaseVariation in Km may be due to different assay conditions or enzyme source.

Experimental Protocols

The following is a generalized protocol for a neutrophil elastase activity assay in a 96-well plate format. Researchers should optimize this protocol for their specific experimental conditions.

Materials
  • Human Neutrophil Elastase

  • This compound substrate

  • Assay Buffer (e.g., 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate dissolution

  • 96-well black, flat-bottom microplate

  • Fluorometer capable of excitation at ~380 nm and emission at ~460 nm

Procedure
  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to create a stock solution, for example, at a concentration of 10 mM.

  • Prepare Working Solutions:

    • Dilute the neutrophil elastase to the desired concentration in the Assay Buffer. Keep the enzyme solution on ice.

    • Dilute the this compound stock solution in the Assay Buffer to the desired final working concentration.

  • Assay Reaction:

    • Add 50 µL of the diluted neutrophil elastase solution to each well of the 96-well plate.

    • To initiate the reaction, add 50 µL of the this compound working solution to each well.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorometer pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve.

    • The rate of reaction is directly proportional to the neutrophil elastase activity.

Visualizations

Signaling Pathway Diagram

This compound Cleavage Enzymatic Cleavage of this compound by Neutrophil Elastase Substrate This compound (Non-fluorescent) Products MeOSuc-AAPV + AMC (Fluorescent) Substrate->Products Cleavage Enzyme Neutrophil Elastase Enzyme->Substrate Binds to

Caption: Enzymatic cleavage of this compound by Neutrophil Elastase.

Experimental Workflow Diagram

Neutrophil Elastase Assay Workflow General Workflow for Neutrophil Elastase Activity Assay prep_substrate Prepare Substrate (this compound in DMSO) initiate_reaction Add Substrate to Initiate Reaction prep_substrate->initiate_reaction prep_enzyme Prepare Enzyme (Neutrophil Elastase in Assay Buffer) plate_setup Pipette Enzyme into 96-well Plate prep_enzyme->plate_setup plate_setup->initiate_reaction measure_fluorescence Measure Fluorescence (Ex: 380 nm, Em: 460 nm) Kinetically at 37°C initiate_reaction->measure_fluorescence data_analysis Calculate Rate of Reaction (ΔFU / min) measure_fluorescence->data_analysis

Caption: General workflow for a neutrophil elastase activity assay.

References

MeOSuc-AAPV-AMC: A Comprehensive Technical Guide for Neutrophil Elastase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC), a widely utilized tool for the sensitive detection of human neutrophil elastase (HNE) activity. This document details the substrate's biochemical properties, presents key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways to support its application in research and drug development.

Introduction

Human neutrophil elastase is a potent serine protease stored in the azurophilic granules of neutrophils.[1] It plays a critical role in host defense by degrading proteins of invading pathogens. However, its dysregulation and excessive activity are implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS), making it a significant therapeutic target.[2] Accurate and sensitive measurement of HNE activity is paramount for understanding its physiological and pathological roles and for the screening and characterization of potential inhibitors.

This compound is a synthetic tetrapeptide substrate designed to mimic the natural cleavage sites of HNE.[3] Its high sensitivity and specificity make it a preferred choice for in vitro and cellular assays.[2][3] Upon enzymatic cleavage by HNE between the valine and AMC moieties, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the elastase activity.

Biochemical Properties and Quantitative Data

The selection of an appropriate substrate is critical for the accurate assessment of enzyme kinetics. This compound is a fluorogenic substrate with excitation and emission maxima suitable for standard fluorescence plate readers. While kinetic parameters can vary depending on experimental conditions such as buffer composition, pH, and temperature, the following tables summarize the key reported quantitative data for this compound and a related chromogenic substrate for comparative purposes.

Property Value
Full Name Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin
Abbreviation This compound
Molecular Formula C₃₁H₄₁N₅O₉
Molecular Weight 627.69 g/mol
Substrate Type Fluorogenic
Excitation Wavelength (Ex) 360-380 nm
Emission Wavelength (Em) 460 nm

Table 1: Physicochemical Properties of this compound.

Enzyme Substrate Km (Michaelis Constant) kcat (Catalytic Rate Constant) kcat/Km (Catalytic Efficiency)
Human Neutrophil ElastaseThis compound~362 µM or 130 µMNot explicitly foundNot explicitly found
Human Neutrophil ElastaseMeOSuc-AAPV-pNANot explicitly foundNot explicitly found~5464 M⁻¹s⁻¹

Table 2: Kinetic Parameters of this compound and a Comparative Substrate for Human Neutrophil Elastase. Note: The variability in reported Km values may be attributed to different assay conditions. The kcat/Km for the chromogenic substrate MeOSuc-AAPV-pNA is provided for context.

Substrate Specificity

The tetrapeptide sequence Ala-Ala-Pro-Val is designed to be a highly specific target for neutrophil elastase. However, as with any synthetic substrate, understanding its potential for cross-reactivity with other proteases is crucial for accurate data interpretation.

  • Cathepsin G: The MeOSuc-AAPV peptide is reported to be avidly hydrolyzed by neutrophil elastase but not by cathepsin G, another serine protease found in neutrophil azurophilic granules.

Experimental Protocols

The following is a generalized protocol for measuring neutrophil elastase activity using this compound in a 96-well plate format. Researchers should optimize this protocol for their specific experimental conditions.

Materials:
  • Human Neutrophil Elastase (HNE), purified

  • This compound substrate

  • Assay Buffer: 200 mM Tris-HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader capable of excitation at ~380 nm and emission at ~460 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:
  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store aliquots at -20°C.

  • Prepare Enzyme Working Solution: Dilute the HNE stock solution to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range. Keep the enzyme solution on ice.

  • Prepare Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration. A typical starting concentration is 100 µM.

  • Assay Reaction:

    • Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.

    • Include appropriate controls:

      • Blank (No Enzyme): 50 µL of Assay Buffer.

      • Substrate Control (No Enzyme): 50 µL of Assay Buffer.

      • Enzyme Control (No Substrate): 50 µL of the diluted enzyme solution.

    • To initiate the reaction, add 50 µL of the substrate working solution to all wells.

  • Incubation and Measurement:

    • Immediately place the plate in the fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from the substrate control wells) from all other readings.

    • Plot the fluorescence intensity versus time for each sample.

    • Determine the rate of reaction (V₀) from the initial linear portion of the curve (slope).

    • The rate of substrate hydrolysis is directly proportional to the enzyme activity. For quantitative analysis, a standard curve can be generated using known concentrations of free AMC.

Visualization of Relevant Pathways and Workflows

To provide a deeper context for the application of this compound, the following diagrams, generated using the DOT language, illustrate the enzymatic reaction, a typical experimental workflow, and key signaling pathways involving neutrophil elastase.

Enzymatic_Reaction Substrate This compound (Non-fluorescent) Enzyme Neutrophil Elastase Substrate->Enzyme Binds to active site Product1 MeOSuc-AAPV Enzyme->Product1 Cleaves peptide bond Product2 AMC (Fluorescent) Enzyme->Product2 Releases fluorophore Experimental_Workflow A Prepare Reagents (Enzyme, Substrate, Buffer) B Add Enzyme to Microplate Wells A->B C Initiate Reaction with Substrate B->C D Incubate at 37°C C->D E Measure Fluorescence (Ex: 380nm, Em: 460nm) D->E F Data Analysis (Calculate Reaction Rate) E->F MUC1_Signaling_Pathway NE Neutrophil Elastase Receptor Unknown Receptor NE->Receptor PKC PKCδ Receptor->PKC Duox1 Duox1 PKC->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1 IGF1_Signaling_Pathway NE Neutrophil Elastase Fibronectin Fibronectin NE->Fibronectin Degrades BioactiveFragments Bioactive Fragments Fibronectin->BioactiveFragments Integrin αvβ3 Integrin BioactiveFragments->Integrin Activates IGF1R IGF-1R Integrin->IGF1R Facilitates Signaling Downstream Signaling IGF1R->Signaling IGF1 IGF-1 IGF1->IGF1R

References

Unveiling the Mechanism: A Technical Guide to MeOSuc-AAPV-AMC Fluorescence for Protease Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the fluorescent substrate, Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC), a critical tool for researchers, scientists, and drug development professionals investigating the activity of specific proteases. This document outlines the core principles of its fluorescence, summarizes key quantitative data, and provides a detailed experimental protocol for its application in enzymatic assays.

The Core Principle: Enzymatic Cleavage and Fluorescence Emission

This compound is a fluorogenic substrate primarily designed to measure the activity of neutrophil elastase, a serine protease involved in the immune response.[1] The underlying principle of its application lies in a process of enzymatic hydrolysis. The substrate itself is a tetrapeptide (Ala-Ala-Pro-Val) linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched.

Upon the introduction of an active enzyme, such as neutrophil elastase, the peptide bond between the valine residue and the AMC moiety is cleaved. This cleavage event liberates the free AMC molecule, which, when excited by light at the appropriate wavelength, emits a strong fluorescent signal. The rate of this fluorescence increase is directly proportional to the enzymatic activity present in the sample. This high sensitivity makes this compound particularly suitable for detecting low levels of enzyme activity and for high-throughput screening of potential inhibitors.[1]

The enzymatic cleavage and subsequent fluorescence of this compound can be visualized as follows:

G Fluorescence Principle of this compound cluster_0 Initial State (Non-fluorescent) cluster_1 Enzymatic Reaction cluster_2 Final State (Fluorescent) This compound This compound (Substrate) Neutrophil Elastase Neutrophil Elastase (Enzyme) This compound->Neutrophil Elastase Binding MeOSuc-AAPV MeOSuc-AAPV (Cleaved Peptide) Neutrophil Elastase->MeOSuc-AAPV Cleavage AMC Free AMC (Fluorescent) Neutrophil Elastase->AMC Release Fluorescence Fluorescence Signal AMC->Fluorescence Excitation (380 nm) Emission (460 nm)

Caption: Enzymatic cleavage of this compound by neutrophil elastase releases fluorescent AMC.

Quantitative Data Summary

The selection of an appropriate substrate is critical for the accurate assessment of enzyme activity. The following table summarizes key quantitative parameters for this compound.

ParameterValueEnzyme SourceNotes
Excitation Wavelength ~380 nm-Optimal wavelength for exciting the released AMC fluorophore.[1][2][3]
Emission Wavelength ~460 nm-Wavelength at which the fluorescence of free AMC is measured.
Michaelis Constant (Km) ~362 µMHuman Leukocyte and Porcine Pancreatic ElastaseRepresents the substrate concentration at which the reaction rate is half of Vmax.
Sensitivity HighHuman Leukocyte and Porcine Pancreatic ElastaseCapable of detecting enzyme concentrations in the picomolar range.

Note: Kinetic parameters can vary depending on experimental conditions such as buffer composition, pH, and temperature. It is recommended to determine these parameters under your specific assay conditions.

Detailed Experimental Protocol: Neutrophil Elastase Activity Assay

This protocol provides a generalized method for measuring neutrophil elastase activity in a 96-well plate format. Optimization for specific experimental setups is recommended.

Materials:
  • Human Neutrophil Elastase (or sample containing elastase activity)

  • This compound substrate

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl)

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate solubilization

  • 96-well black, flat-bottom microplate

  • Fluorometer capable of excitation at ~380 nm and emission at ~460 nm

Procedure:
  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to create a stock solution, for instance, at a concentration of 10 mM. Store this stock solution at -20°C or -80°C, protected from light.

  • Prepare Enzyme and Substrate Working Solutions:

    • Enzyme: Dilute the neutrophil elastase to the desired concentration in the pre-warmed Assay Buffer. The optimal concentration should be determined empirically but should result in a linear rate of fluorescence increase over the measurement period.

    • Substrate: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. A common starting point is a 2x working solution (e.g., 200 µM for a final concentration of 100 µM).

  • Assay Reaction:

    • Pipette 50 µL of the diluted enzyme solution into each well of the 96-well plate.

    • Include appropriate controls, such as wells with Assay Buffer only (no enzyme) to measure background fluorescence, and wells with a known inhibitor to validate the assay.

    • To initiate the reaction, add 50 µL of the substrate working solution to each well.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorometer pre-warmed to the desired temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 15-30 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control wells) from all other readings.

    • Plot the fluorescence intensity against time for each sample.

    • Determine the rate of reaction (change in fluorescence units per minute) from the linear portion of the curve. This rate is directly proportional to the enzyme activity.

    • For quantitative analysis, a standard curve can be generated using known concentrations of free AMC to convert the fluorescence units to the amount of product formed.

The following diagram illustrates a typical workflow for this assay:

G Experimental Workflow for Neutrophil Elastase Assay Start Start Prepare Reagents Prepare Substrate Stock and Working Solutions Start->Prepare Reagents Prepare Enzyme Prepare Enzyme Dilutions Prepare Reagents->Prepare Enzyme Plate Setup Add Enzyme and Controls to 96-well Plate Prepare Enzyme->Plate Setup Initiate Reaction Add Substrate Working Solution to Initiate Reaction Plate Setup->Initiate Reaction Measure Fluorescence Measure Fluorescence Kinetics (Ex: 380 nm, Em: 460 nm) Initiate Reaction->Measure Fluorescence Analyze Data Calculate Reaction Rates and Determine Enzyme Activity Measure Fluorescence->Analyze Data End End Analyze Data->End

Caption: A streamlined workflow for conducting a neutrophil elastase activity assay.

Applications in Research and Drug Development

The high sensitivity and specificity of this compound make it an invaluable tool in several research areas:

  • Enzyme Kinetics and Characterization: Determining the kinetic parameters (Km, kcat) of neutrophil elastase and other related proteases.

  • High-Throughput Screening: Identifying and characterizing novel inhibitors of neutrophil elastase for therapeutic development.

  • Disease Research: Investigating the role of neutrophil elastase in inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and arthritis.

  • Quality Control: Assessing the activity of purified or recombinant elastase preparations.

References

MeOSuc-AAPV-AMC excitation and emission spectra.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to MeOSuc-AAPV-AMC for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (this compound), a highly sensitive tool for the detection of neutrophil elastase activity. This document outlines its spectral properties, provides detailed experimental protocols, and illustrates associated signaling pathways and workflows.

Quantitative Data Summary

This compound is a fluorogenic substrate specifically designed for the sensitive detection of elastase activity.[1][2] Upon cleavage by elastase, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group is released, resulting in a measurable increase in fluorescence. This substrate is valuable for in vitro assays with purified enzymes, as well as for use on live cells or in conditioned medium.[3][4]

ParameterValueSource
Excitation Maximum (Ex) 380 nm[3]
360 nm
355-380 nm
Emission Maximum (Em) 460 nm
440-460 nm
Michaelis Constant (Km) 130 µM (for leukocyte elastase)
362 µM (for human leukocyte and porcine pancreatic elastase)
Molecular Weight 627.69 g/mol
Purity ≥95%

Experimental Protocols

Materials
  • This compound substrate

  • Human Neutrophil Elastase

  • Assay Buffer (e.g., 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black flat-bottom plate

  • Fluorometer capable of excitation at 380 nm and emission at 460 nm

Procedure

1. Reagent Preparation:

  • Substrate Stock Solution: Dissolve this compound in DMSO to create a stock concentration of 10 mM. This stock solution should be stored at -20°C or -40°C.

  • Enzyme Working Solution: Dilute the human neutrophil elastase to the desired concentration in the Assay Buffer. Prepare this solution immediately before use.

  • Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

2. Assay Reaction:

  • Pipette 50 µL of the diluted neutrophil elastase solution into each well of a 96-well black flat-bottom plate.

  • To initiate the enzymatic reaction, add 50 µL of the this compound working solution to each well.

  • Include appropriate controls, such as enzyme-free wells (to measure background fluorescence of the substrate) and substrate-free wells.

3. Incubation and Measurement:

  • Immediately place the plate in a fluorometer pre-warmed to 37°C.

  • Record the increase in fluorescence over time, with measurements taken every minute for 15-30 minutes. The excitation wavelength should be set to 380 nm and the emission wavelength to 460 nm.

4. Data Analysis:

  • Calculate the rate of reaction (V₀) from the linear portion of the fluorescence versus time curve.

  • The fluorescence intensity is directly proportional to the elastase activity.

Mandatory Visualizations

Diagrams of Signaling Pathways and Workflows

Experimental_Workflow_for_Neutrophil_Elastase_Activity_Assay cluster_prep Reagent Preparation cluster_assay Assay Reaction cluster_measure Measurement & Analysis prep_substrate Prepare Substrate Stock (10 mM in DMSO) prep_substrate_working Prepare Substrate Working Solution (e.g., 100 µM in Assay Buffer) prep_substrate->prep_substrate_working prep_enzyme Prepare Enzyme Working Solution (in Assay Buffer) add_enzyme Add 50 µL Enzyme to 96-well plate prep_enzyme->add_enzyme add_substrate Add 50 µL Substrate to initiate reaction prep_substrate_working->add_substrate add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Fluorescence (Ex: 380 nm, Em: 460 nm) incubate->measure analyze Calculate Reaction Rate measure->analyze

Caption: Experimental workflow for measuring neutrophil elastase activity using this compound.

Neutrophil elastase is a serine protease that, when dysregulated, is implicated in various inflammatory diseases. It can activate several downstream signaling pathways that contribute to cellular responses like proliferation, apoptosis, and inflammation.

Neutrophil_Elastase_Signaling_Pathways cluster_erk ERK1/2 Pathway cluster_pi3k PI3K/Akt Pathway cluster_caspase Caspase Pathway NE Neutrophil Elastase MEK MEK NE->MEK PI3K PI3K NE->PI3K ROS Intracellular ROS & Calcium Elevation NE->ROS ERK ERK1/2 MEK->ERK HSC_activation Hepatic Stellate Cell Activation, Proliferation, Migration ERK->HSC_activation Akt Akt PI3K->Akt Leukemia_proliferation Leukemia Cell Proliferation Akt->Leukemia_proliferation Apoptosis_inhibition Inhibition of Apoptosis Akt->Apoptosis_inhibition Mito_potential Mitochondrial Membrane Disruption ROS->Mito_potential Caspase3 Cleaved Caspase-3 Mito_potential->Caspase3 Chondrocyte_apoptosis Chondrocyte Apoptosis Caspase3->Chondrocyte_apoptosis

Caption: Simplified overview of major signaling pathways activated by neutrophil elastase.

Neutrophil elastase can trigger the ERK1/2 pathway, leading to the activation, proliferation, and migration of hepatic stellate cells, which is a factor in liver fibrogenesis. In leukemia cells, neutrophil elastase has been shown to activate the PI3K/Akt signaling pathway, which promotes cell proliferation and inhibits apoptosis. Furthermore, in chondrocytes, neutrophil elastase can induce apoptosis through a caspase-dependent pathway, which involves the elevation of intracellular reactive oxygen species (ROS) and calcium, disruption of the mitochondrial membrane potential, and subsequent activation of cleaved caspase-3.

References

Chemical properties and structure of MeOSuc-AAPV-AMC.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of MeOSuc-AAPV-AMC, a widely used fluorogenic substrate in elastase research. This document details experimental protocols and presents key quantitative data to facilitate its effective use in laboratory settings.

Core Chemical Properties and Structure

This compound, with the full chemical name N-(Methoxy-succinyl)-L-Alanyl-L-Alanyl-L-Prolyl-L-Valyl-7-amino-4-methylcoumarin, is a synthetic tetrapeptide covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).[1][2][3] Its design as a fluorogenic substrate is predicated on the specific recognition and cleavage of the peptide sequence by elastases, particularly human neutrophil elastase.[4][5]

The substrate in its intact form exhibits minimal fluorescence. However, upon enzymatic cleavage of the amide bond between the valine residue and the AMC group by elastase, the highly fluorescent AMC molecule is released. This liberation of AMC results in a measurable increase in fluorescence intensity, which is directly proportional to the elastase activity in the sample. The excitation and emission maxima for the cleaved AMC are approximately 380 nm and 460 nm, respectively.

Quantitative Data Summary

For ease of reference and experimental design, the key quantitative parameters of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 627.69 g/mol
Molecular Formula C31H41N5O9
CAS Number 72252-90-5
Excitation Wavelength (Ex) ~380 nm
Emission Wavelength (Em) ~460 nm
Michaelis Constant (Km) 130 µM for neutrophil elastase, 362 µM for human leukocyte and porcine pancreatic elastase
Purity ≥95% (HPLC)
Appearance White solid

Experimental Protocols

The following section provides a detailed methodology for a standard in vitro elastase activity assay using this compound.

Reagent Preparation
  • Assay Buffer: A common buffer for elastase assays is 0.1 M Tris-HCl with 0.5 M NaCl, adjusted to a pH of 8.0. Another suitable buffer is 200 mM Tris-HCl, 500 mM NaCl, and 0.05% Tween-20 at pH 8.0.

  • Substrate Stock Solution: Due to its limited solubility in aqueous solutions, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM). Sonication may be required to fully dissolve the compound. Store the stock solution at -20°C or -80°C.

  • Enzyme Solution: Prepare a stock solution of the elastase enzyme (e.g., human neutrophil elastase) in an appropriate buffer, and dilute it to the desired working concentration in the assay buffer immediately before use.

Assay Procedure (96-well plate format)
  • Prepare Working Substrate Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration. A typical final concentration is in the range of 10-400 μM. Note that some protocols suggest preparing a 2x concentrated working solution.

  • Plate Setup: Add the appropriate volume of assay buffer, test compounds (inhibitors or activators), and vehicle controls to the wells of a 96-well microplate.

  • Enzyme Addition: Add the diluted enzyme solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 100-200 µL).

  • Incubation: Incubate the plate at a controlled temperature, typically 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with excitation set to ~380 nm and emission to ~460 nm. The kinetic read will allow for the determination of the reaction rate.

Data Analysis

The rate of the enzymatic reaction is determined by calculating the slope of the linear portion of the fluorescence intensity versus time curve. This rate is proportional to the elastase activity. For inhibitor studies, the percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Visualized Pathways and Workflows

To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.

Enzymatic_Cleavage This compound MeOSuc-AAPV AMC Elastase Elastase This compound->Elastase Substrate Binding Cleaved_Products MeOSuc-AAPV Free AMC Elastase->Cleaved_Products Enzymatic Cleavage Fluorescence Fluorescence Cleaved_Products->Fluorescence Fluorescence Emission (Ex: 380 nm, Em: 460 nm)

Diagram 1: Enzymatic cleavage of this compound by elastase.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Substrate Prepare Substrate Stock (in DMSO) Working_Substrate Dilute to Working Concentration (in Assay Buffer) Stock_Substrate->Working_Substrate Plate_Setup Add Reagents to 96-well Plate Working_Substrate->Plate_Setup Enzyme_Solution Prepare Enzyme Solution Initiate_Reaction Add Enzyme to Wells Enzyme_Solution->Initiate_Reaction Plate_Setup->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Fluorescence Kinetic Fluorescence Reading (Ex: 380 nm, Em: 460 nm) Incubate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rate (Slope of Fluorescence vs. Time) Measure_Fluorescence->Calculate_Rate Determine_Activity Determine Elastase Activity Calculate_Rate->Determine_Activity

Diagram 2: A typical experimental workflow for an elastase assay.

Storage and Solubility

Proper storage and handling of this compound are crucial for maintaining its stability and performance.

  • Storage: The solid compound should be stored at -20°C for long-term stability. Stock solutions in DMSO should be stored at -80°C. It is important to protect the compound from moisture and direct sunlight.

  • Solubility: this compound is highly soluble in DMSO (up to 100 mg/mL) and DMF. It has limited solubility in aqueous buffers, hence the need for an organic solvent to prepare a stock solution. When diluting the DMSO stock in an aqueous buffer, ensure thorough mixing to prevent precipitation.

References

The Fluorogenic Probe MeOSuc-AAPV-AMC: A Technical Guide to Elucidating Protease Activity in Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC), a pivotal tool for the investigation of protease activity in the context of immunology. With a primary focus on its application in studying neutrophil elastase, this document offers detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways and workflows to empower researchers in their scientific endeavors.

Introduction to this compound and Its Significance in Immunology

This compound is a highly sensitive and specific fluorogenic substrate designed to measure the activity of chymotrypsin-like serine proteases, most notably neutrophil elastase.[1][2] The substrate consists of a specific tetrapeptide sequence (Ala-Ala-Pro-Val) that mimics the cleavage site of neutrophil elastase, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).[3][4] In its intact state, the substrate is colorless and non-fluorescent. Upon enzymatic cleavage of the amide bond between the valine residue and the AMC moiety by an active elastase, the highly fluorescent AMC is released.[4] The resulting fluorescence, which can be monitored over time, is directly proportional to the elastase activity in the sample.

Neutrophil elastase is a potent serine protease stored in the azurophilic granules of neutrophils, key effector cells of the innate immune system. While it plays a crucial role in host defense by degrading proteins of invading pathogens, its dysregulation is implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis. Consequently, the accurate measurement of neutrophil elastase activity is paramount for understanding disease pathogenesis and for the development of novel therapeutic inhibitors. The high sensitivity of this compound makes it particularly suitable for detecting low levels of enzyme activity and for high-throughput screening of potential inhibitors.

Quantitative Data

The efficiency of this compound as a substrate for neutrophil elastase is characterized by its kinetic parameters. These values are essential for comparative studies and for the evaluation of enzyme inhibitors.

ParameterValueEnzymeSource
Kcat/Km (M⁻¹s⁻¹) ~5464Not specified
Km (µM) 362Human Leukocyte & Porcine Pancreatic Elastase

Experimental Protocols

Standard in Vitro Assay for Neutrophil Elastase Activity

This protocol provides a general framework for measuring the activity of purified human neutrophil elastase in a 96-well plate format.

Materials:

  • Human Neutrophil Elastase

  • This compound substrate

  • Assay Buffer (e.g., 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)

  • DMSO

  • 96-well black, flat-bottom microplate

  • Fluorometer with excitation at 380 nm and emission at 460 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Prepare Working Solutions:

    • Dilute the neutrophil elastase to the desired concentration in Assay Buffer.

    • Dilute the this compound stock solution in Assay Buffer to the desired final working concentration (e.g., 100 µM).

  • Assay Reaction:

    • Add 50 µL of the diluted neutrophil elastase solution to each well of the 96-well plate.

    • To initiate the reaction, add 50 µL of the this compound working solution to each well.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorometer pre-warmed to 37°C.

    • Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve.

    • A standard curve using free 7-amino-4-methylcoumarin can be used to convert the fluorescence units to the concentration of the released product.

Measurement of Neutrophil Elastase Activity in Cell Lysates

This protocol is adapted for the quantification of intracellular neutrophil elastase activity from cell lysates.

Materials:

  • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors, ensuring no serine protease inhibitors that would inhibit elastase are included)

  • Cultured cells (e.g., neutrophils, differentiated HL-60 or U937 cells)

  • This compound

  • Assay Buffer

  • 96-well black, flat-bottom microplate

  • Fluorometer

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Assay Reaction:

    • Add a standardized amount of cell lysate (e.g., 10-50 µg of total protein) to each well of the 96-well plate.

    • Bring the total volume in each well to 50 µL with Assay Buffer.

    • Initiate the reaction by adding 50 µL of the this compound working solution.

  • Incubation and Measurement: Follow steps 4 and 5 of the standard in vitro assay protocol.

  • Data Normalization: Express the elastase activity as the rate of fluorescence change per unit of protein (e.g., RFU/min/µg protein).

High-Throughput Screening (HTS) of Neutrophil Elastase Inhibitors

The high sensitivity and straightforward nature of the this compound assay make it well-suited for HTS of potential elastase inhibitors.

Procedure:

  • Compound Plating: Dispense test compounds at various concentrations into the wells of a 96-well or 384-well plate. Include appropriate vehicle controls.

  • Enzyme Addition: Add a pre-determined concentration of neutrophil elastase to each well and incubate for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding this compound.

  • Kinetic Measurement: Monitor the fluorescence signal over time using a kinetic plate reader.

  • Data Analysis: Calculate the initial velocity (V₀) of the reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value for active compounds.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Neutrophil Elastase Activity Assay

The following diagram illustrates the general workflow for measuring neutrophil elastase activity using this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Assay Buffer, Substrate Stock (in DMSO), and Enzyme Solution Add Enzyme Add Diluted Neutrophil Elastase to Plate Prepare Reagents->Add Enzyme 1. Add Substrate Initiate Reaction with This compound Add Enzyme->Add Substrate 2. Incubate & Measure Incubate at 37°C and Measure Fluorescence (Ex: 380 nm, Em: 460 nm) Add Substrate->Incubate & Measure 3. Calculate Rate Calculate Rate of Fluorescence Change Incubate & Measure->Calculate Rate 4. Determine Activity Determine Elastase Activity (use AMC standard curve) Calculate Rate->Determine Activity 5.

Caption: General workflow for a neutrophil elastase activity assay.

Neutrophil Elastase Modulation of TLR4 Signaling

Neutrophil elastase can significantly impact inflammatory signaling by cleaving key components of the Toll-like receptor 4 (TLR4) pathway. This can lead to a downregulation of the host's innate immune response.

G cluster_pathway Neutrophil Elastase (NE) and TLR4 Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds NE Neutrophil Elastase NE->TLR4 Cleaves MD2 MD2 NE->MD2 Cleaves Cytokines Pro-inflammatory Cytokines (e.g., IL-8) NE->Cytokines Degrades MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates NFkB->Cytokines Induces Transcription

Caption: Neutrophil elastase-mediated downregulation of TLR4 signaling.

Conclusion

This compound stands as an indispensable tool for researchers in immunology and drug development. Its high sensitivity and specificity for neutrophil elastase, coupled with a robust and adaptable assay format, enable the precise quantification of this key inflammatory enzyme's activity. By providing detailed protocols and a deeper understanding of the signaling pathways influenced by neutrophil elastase, this guide aims to facilitate further research into the complex roles of proteases in health and disease, ultimately paving the way for the development of novel therapeutic interventions.

References

A Researcher's Guide to Utilizing MeOSuc-AAPV-AMC for Elastase Activity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC), a fluorogenic substrate widely used for the sensitive detection of elastase activity. Tailored for researchers, scientists, and drug development professionals, this document details the substrate's mechanism of action, experimental protocols for its use, and methods for data analysis.

Introduction to this compound

This compound is a synthetic tetrapeptide, MeOSuc-Ala-Ala-Pro-Val, covalently linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC).[1] It is a highly sensitive and specific substrate for serine proteases, particularly human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE).[1][2] The peptide sequence is designed to mimic the natural cleavage site of these elastases.[3]

The utility of this compound lies in its fluorogenic properties. In its intact form, the substrate exhibits low fluorescence. However, upon enzymatic cleavage of the amide bond between the valine residue and the AMC group, the liberated AMC fluoresces brightly, providing a direct and real-time measure of elastase activity. This high sensitivity makes it an ideal tool for studying enzyme kinetics, screening for elastase inhibitors, and detecting elastase activity in biological samples.

Principle of the Assay: A Fluorogenic Response

The core of the this compound assay is the enzymatic hydrolysis of the substrate by elastase. The reaction releases the AMC fluorophore, leading to a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the concentration of active elastase in the sample.

The enzymatic reaction can be visualized as follows:

G cluster_0 Elastase-Substrate Interaction This compound This compound (Low Fluorescence) Elastase Neutrophil Elastase This compound->Elastase Binding MeOSuc-AAPV MeOSuc-AAPV Elastase->MeOSuc-AAPV Cleavage AMC Free AMC (High Fluorescence) Elastase->AMC Release

Enzymatic cleavage of this compound by neutrophil elastase.

Quantitative Data Summary

The following tables summarize key quantitative parameters and material properties for this compound, essential for experimental design and data interpretation.

Table 1: Physicochemical and Spectroscopic Properties

PropertyValue
Molecular Formula C₃₁H₄₁N₅O₉
Molecular Weight 627.69 g/mol
Excitation Wavelength (Ex) 355-380 nm
Emission Wavelength (Em) 440-460 nm
Purity ≥95%

Table 2: Kinetic and Assay Parameters

ParameterValueEnzyme Source
Michaelis-Menten Constant (Kₘ) 130 µMHuman Leukocyte Elastase
362 µMHuman Leukocyte & Porcine Pancreatic Elastase
Recommended Substrate Concentration 10 - 400 µMGeneral Use
Typical Incubation Temperature 37°CIn vitro assays
Typical Incubation Time 30 - 60 minutesEndpoint assays
Example Inhibitor IC₅₀ (Sivelestat) 4.6 nMHuman Neutrophil Elastase

Experimental Protocols

This section provides detailed methodologies for preparing reagents and conducting elastase activity and inhibition assays using this compound.

Reagent Preparation

Assay Buffer: A commonly used assay buffer consists of 200 mM Tris-HCl, 500 mM NaCl, and 0.05% Tween-20, with the pH adjusted to 8.0. Another suitable buffer is 0.1 M Tris-HCl with 0.5 M NaCl at pH 7.5.

This compound Stock Solution:

  • Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM or 20 mM.

  • Ensure the substrate is completely dissolved; sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light. Stock solutions in DMSO are generally stable for several weeks at -20°C.

Enzyme Solution:

  • Prepare a stock solution of human neutrophil elastase in a suitable buffer, such as 0.05 M sodium acetate, pH 5.0, containing 0.1 M NaCl.

  • Immediately before the assay, dilute the enzyme stock to the desired working concentration in the assay buffer.

  • Keep the enzyme solution on ice throughout the experiment to maintain its activity.

Experimental Workflow: Elastase Activity Assay

The following workflow outlines the steps for a typical elastase activity assay in a 96-well plate format.

G cluster_1 Elastase Activity Assay Workflow prep Prepare Reagents (Buffer, Substrate, Enzyme) plate Add Assay Buffer and Substrate to 96-well Plate prep->plate incubate_pre Pre-incubate Plate at 37°C plate->incubate_pre add_enzyme Initiate Reaction: Add Enzyme Solution incubate_pre->add_enzyme measure Measure Fluorescence (Ex: 380 nm, Em: 460 nm) Kinetically or at Endpoint add_enzyme->measure analyze Analyze Data: Calculate Reaction Rate measure->analyze

A typical workflow for an elastase activity assay.

Detailed Protocol:

  • Prepare Working Substrate Solution: Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 100 µM).

  • Set up the Assay Plate: In a 96-well black, flat-bottom plate, add 50 µL of the working substrate solution to each well. Include appropriate controls such as a "no enzyme" blank.

  • Pre-incubation: Pre-warm the plate to 37°C for 5-10 minutes.

  • Initiate the Reaction: Add 50 µL of the diluted enzyme solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

    • Kinetic Assay: Record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes.

    • Endpoint Assay: Incubate the plate for a fixed time (e.g., 30-60 minutes) and then measure the final fluorescence.

Experimental Protocol: Elastase Inhibition Assay

This protocol is designed to screen for and characterize potential inhibitors of elastase.

  • Prepare Reagents: Prepare assay buffer, this compound working solution, and enzyme solution as described above. Prepare serial dilutions of the test inhibitor compound.

  • Set up the Assay Plate:

    • To the appropriate wells of a 96-well plate, add the desired volume of assay buffer.

    • Add the test inhibitor at various concentrations. Include a "no inhibitor" control (vehicle control).

    • Add the diluted enzyme solution to all wells except the "no enzyme" blank.

  • Pre-incubation with Inhibitor: Gently mix the plate and incubate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction: Add the this compound working solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence kinetically or at a fixed endpoint as described in the activity assay protocol.

Data Analysis

Enzyme Activity: For kinetic assays, the rate of reaction is determined by calculating the slope of the linear portion of the fluorescence versus time curve. This rate is typically expressed as relative fluorescence units (RFU) per minute. For endpoint assays, subtract the fluorescence of the "no enzyme" blank from the sample wells.

Inhibitor Potency (IC₅₀):

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Troubleshooting

  • High Background Fluorescence: This may be due to the spontaneous hydrolysis of the substrate. Prepare fresh substrate solutions and protect them from light. Ensure the pH of the assay buffer is optimal.

  • Low or No Activity: The enzyme may have lost activity due to improper storage or handling. Always keep the enzyme on ice and avoid repeated freeze-thaw cycles.

  • High Variability Between Replicates: This can be caused by inaccurate pipetting or incomplete mixing of reagents. Ensure proper mixing and use calibrated pipettes.

By following this guide, researchers can effectively utilize this compound to obtain reliable and reproducible data on elastase activity, contributing to advancements in immunology, cell biology, and drug discovery.

References

MeOSuc-AAPV-AMC: A Comprehensive Technical Guide to its Specificity for Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic substrate, Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC), is a pivotal tool for the sensitive and specific detection of serine protease activity. Its utility is most pronounced in the study of elastases, particularly human neutrophil elastase and porcine pancreatic elastase. This technical guide provides an in-depth analysis of the substrate's specificity, offering quantitative kinetic data, detailed experimental protocols, and visualizations to aid researchers in its effective application.

Mechanism of Action

This compound is a synthetic tetrapeptide that mimics the natural cleavage sites of certain serine proteases. The substrate itself is weakly fluorescent. Upon enzymatic hydrolysis of the amide bond between the valine residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC moiety is released. The rate of this release, measured by an increase in fluorescence, is directly proportional to the enzymatic activity of the protease. The excitation and emission wavelengths for AMC are typically around 380 nm and 460 nm, respectively[1][2][3].

dot

Enzymatic cleavage of this compound by a serine protease.

Substrate Specificity of this compound for Serine Proteases

The specificity of this compound is predominantly directed towards elastase-type serine proteases. The Ala-Ala-Pro-Val sequence is a preferred recognition motif for these enzymes. While comprehensive kinetic data across a wide panel of serine proteases is not extensively documented in a single source, the available information, compiled from various studies, is summarized below.

Serine ProteaseEnzyme SourceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Notes
Neutrophil ElastaseHuman Leukocyte362[1][4]--Highly sensitive substrate.
Pancreatic ElastasePorcine362--
Cathepsin GHuman---Not hydrolyzed.
Granzyme HHuman---Not a substrate.
Proteinase 3Human---The related pNA substrate is cleaved. No direct data for AMC substrate found.
TrypsinBovine---No significant hydrolysis expected based on peptide sequence.
α-ChymotrypsinBovine---No significant hydrolysis expected based on peptide sequence.
ThrombinHuman---No reported cleavage.
PlasminHuman---No reported cleavage.
UrokinaseHuman---No reported cleavage.
Factor XaHuman---No reported cleavage.

Note: The kinetic parameters can be influenced by assay conditions such as pH, temperature, and buffer composition. The data presented here are for comparative purposes. A Km value of 130 µM has also been reported for leukocyte elastase with the similar substrate MeOSuc-AAPV-AFC.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and accurate results. Below are methodologies for key assays utilizing this compound.

General Protocol for Measuring Elastase Activity

This protocol provides a fundamental framework for determining the activity of purified neutrophil or pancreatic elastase.

Materials:

  • Purified elastase (human neutrophil or porcine pancreatic)

  • This compound substrate

  • Assay Buffer: 200 mM Tris-HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

  • AMC standard for calibration curve

Procedure:

  • Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM. Store this stock solution at -20°C or -80°C.

  • Prepare working solutions: Dilute the elastase and the substrate stock solution to their desired final concentrations in pre-warmed Assay Buffer. The final substrate concentration is typically in the range of 10-400 µM.

  • Set up the assay: In a 96-well plate, add the diluted elastase solution to each well.

  • Initiate the reaction: Add the diluted substrate solution to each well to start the enzymatic reaction. The final volume should be consistent across all wells (e.g., 100 µL or 200 µL).

  • Measure fluorescence: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 25°C or 37°C), and measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 10-60 minutes).

  • Include controls:

    • No-enzyme control: Substrate in assay buffer to determine background fluorescence.

    • No-substrate control: Enzyme in assay buffer.

  • Data Analysis:

    • Generate a standard curve using the AMC standard solution to convert the relative fluorescence units (RFU) to the concentration of the product formed.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

dot

Elastase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis P1 Prepare 10 mM this compound stock solution in DMSO P2 Prepare working solutions of elastase and substrate in Assay Buffer P1->P2 A1 Add diluted elastase to 96-well plate P2->A1 A2 Initiate reaction by adding diluted substrate solution A1->A2 M1 Measure fluorescence kinetics (Ex: 380 nm, Em: 460 nm) A2->M1 D1 Generate AMC standard curve M1->D1 D2 Calculate initial reaction velocity (V₀) D1->D2

A typical experimental workflow for an elastase assay.
Protocol for Inhibitor Screening

This protocol is designed for high-throughput screening of potential elastase inhibitors.

Materials:

  • Same as the general protocol

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare the elastase and substrate solutions as described in the general protocol.

  • In a 96-well or 384-well plate, add a small volume of each test compound to individual wells. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle only).

  • Add the diluted elastase solution to each well and pre-incubate with the compounds for a specific time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.

  • Measure the fluorescence as described in the general protocol.

  • Data Analysis: Calculate the percent inhibition for each test compound relative to the vehicle control.

Considerations for Assay Optimization and Troubleshooting

  • Substrate Stability: this compound can undergo spontaneous hydrolysis, particularly at non-optimal pH or temperature. It is recommended to prepare fresh dilutions in assay buffer for each experiment. The substrate is stable for at least 24 hours at room temperature in solution.

  • Solubility: The substrate is sparingly soluble in aqueous buffers but readily soluble in organic solvents like DMSO. It is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the assay buffer.

  • Interference: Samples containing multiple proteases may exhibit cross-reactivity. For instance, the related substrate MeOSuc-AAPV-pNA can also be cleaved by proteinase 3. It is crucial to consider the potential for off-target cleavage in complex biological samples.

  • Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to a non-linear relationship between fluorescence and product concentration. It is important to work within a concentration range where this effect is negligible.

Conclusion

This compound is a highly sensitive and specific substrate for the kinetic analysis of elastase activity, particularly from neutrophils and the pancreas. Its utility in studying other serine proteases appears limited based on its peptide sequence and available data. For researchers focusing on elastase as a therapeutic target or a biomarker, this substrate, when used with optimized and validated protocols, provides a robust and reliable method for quantifying enzyme activity and screening for inhibitors. The detailed methodologies and data presented in this guide are intended to facilitate the successful implementation of this compound in a variety of research and drug development applications.

References

Role of MeOSuc-AAPV-AMC in inflammation research.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of MeOSuc-AAPV-AMC in Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (this compound) is a highly sensitive and selective fluorogenic substrate extensively utilized in inflammation research.[1][2] Its primary application is the precise measurement of neutrophil elastase activity, a key serine protease implicated in the pathology of numerous inflammatory diseases.[3][4] Neutrophil elastase, stored in the azurophilic granules of neutrophils, is a critical component of the innate immune response, responsible for degrading proteins of invading pathogens.[3][5] However, its dysregulation and excessive activity can lead to host tissue damage, contributing to conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, rheumatoid arthritis, and acute respiratory distress syndrome.[6][7] Consequently, this compound serves as an indispensable tool for studying the role of neutrophil elastase in these processes and for the discovery of novel anti-inflammatory therapeutics that target this enzyme.[4][8]

Mechanism of Action

This compound is a synthetic tetrapeptide designed to mimic the natural cleavage sites of neutrophil elastase.[9] The substrate consists of the peptide sequence Ala-Ala-Pro-Val, which is recognized and cleaved by the enzyme. This peptide is flanked by a methoxysuccinyl (MeOSuc) group at the N-terminus to enhance solubility and specificity, and a 7-amido-4-methylcoumarin (AMC) fluorophore at the C-terminus.[1][9]

In its intact state, the substrate exhibits low fluorescence. Upon enzymatic cleavage of the amide bond between the valine residue and the AMC group by an active elastase, the AMC moiety is released.[9] The free AMC molecule is highly fluorescent, emitting a signal that can be detected and quantified. The rate of this fluorescence increase is directly proportional to the activity of neutrophil elastase in the sample.[1]

Quantitative Data Summary

The selection of a substrate is critical for the accurate assessment of enzyme kinetics and inhibitor potency. This compound is valued for its high sensitivity.[10] The following table summarizes key quantitative parameters for this compound and a related fluorogenic substrate.

SubstrateEnzymeKinetic Parameter (K_m)Excitation (nm)Emission (nm)Citations
This compound Human Leukocyte & Porcine Pancreatic Elastase362 µM380460[9][11]
This compound Neutrophil Elastase (Leukocyte Elastase)130 µM380460[10]
MeOSuc-AAPV-AFCLeukocyte Elastase130 µM380500[9][12]

Note: K_m (Michaelis-Menten constant) values can vary depending on specific assay conditions, such as buffer composition and pH.

Experimental Protocols

Standard Protocol for Measuring Neutrophil Elastase Activity

This protocol provides a standard method for determining neutrophil elastase activity in vitro using this compound.

Materials:

  • Human Neutrophil Elastase (purified or in biological sample)

  • This compound substrate

  • Assay Buffer (e.g., 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)[3]

  • DMSO for substrate solubilization

  • 96-well black, flat-bottom microplate

  • Fluorometer capable of excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).[3] Store at -20°C or -40°C.[11]

  • Prepare Working Solutions:

    • Dilute the neutrophil elastase enzyme to the desired concentration in the Assay Buffer.

    • Dilute the this compound stock solution in Assay Buffer to the desired final working concentration (e.g., 10-400 µM).[3][11] Prepare this solution fresh for each experiment.

  • Assay Reaction:

    • Add 50 µL of the diluted neutrophil elastase solution to each well of the 96-well plate.

    • Include appropriate controls, such as enzyme-free wells (for background fluorescence) and substrate-free wells.

    • To initiate the reaction, add 50 µL of the this compound working solution to each well.[3][11]

  • Incubation and Measurement:

    • Immediately place the plate in a fluorometer pre-warmed to the desired temperature (e.g., 37°C).[3]

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 15-60 minutes.[3][13] Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[10][11]

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence per minute) from the linear portion of the kinetic curve.

    • The rate of reaction is directly proportional to the enzyme activity in the sample.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme) prep_substrate Prepare Substrate (Stock & Working Solutions) add_enzyme Pipette Enzyme into Microplate Wells prep_substrate->add_enzyme initiate_reaction Add Substrate to Initiate Reaction add_enzyme->initiate_reaction measure Measure Fluorescence (Ex: 380nm, Em: 460nm) initiate_reaction->measure analyze Calculate Reaction Rate (ΔFluorescence / ΔTime) measure->analyze

Fig 1. Experimental workflow for a neutrophil elastase activity assay.

Role in Inflammation Research and Drug Discovery

The assay of neutrophil elastase activity is pivotal for understanding its contribution to inflammatory pathologies.

  • High-Throughput Screening (HTS): The fluorogenic nature and high sensitivity of the this compound assay make it ideal for HTS of chemical libraries to identify novel neutrophil elastase inhibitors.[3] These inhibitors are promising candidates for anti-inflammatory therapies.[4][8]

  • Investigating Inflammatory Pathways: Neutrophil elastase is not just a destructive enzyme; it is also a signaling molecule that can perpetuate inflammation.[14] It activates pro-inflammatory pathways, often through the cleavage and activation of Proteinase-Activated Receptors (PARs), such as PAR2.[15] This activation can trigger downstream signaling cascades, including the p44/42 MAPK and NF-κB pathways, leading to the production of pro-inflammatory cytokines like IL-6 and TNF-α.[5][15][16] By using this compound to confirm elastase activity, researchers can dissect these complex signaling networks.

G NE Neutrophil Elastase (NE) PAR2 PAR2 Activation NE->PAR2 cleavage TissueDamage ECM Degradation & Tissue Damage NE->TissueDamage NETs NET Formation NE->NETs promotes MAPK p44/42 MAPK Pathway PAR2->MAPK NFkB NF-κB Pathway PAR2->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Cytokines->TissueDamage exacerbates NETs->TissueDamage contributes to

Fig 2. Simplified signaling pathway of neutrophil elastase in inflammation.
  • Evaluating Therapeutic Efficacy: In preclinical models of inflammatory diseases, this compound can be used to measure the in vivo or ex vivo efficacy of potential drug candidates.[8] For instance, researchers can assess elastase activity in biological fluids like bronchoalveolar lavage fluid or synovial fluid to determine if a therapeutic agent successfully inhibits the enzyme at the site of inflammation.[16][17]

Conclusion

This compound is a cornerstone tool for researchers in the field of inflammation. Its ability to provide sensitive and reliable quantification of neutrophil elastase activity allows for a deeper understanding of the enzyme's role in disease pathogenesis. From basic research into inflammatory signaling pathways to the high-throughput screening and validation of new drug candidates, the this compound assay is a critical component in the effort to develop effective therapies for a wide range of debilitating inflammatory disorders.

References

Detecting Neutrophil Activation: A Technical Guide to the Application of MeOSuc-AAPV-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorogenic substrate Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC) for the sensitive detection of neutrophil elastase activity, a key indicator of neutrophil activation. This document outlines the underlying principles, experimental protocols, and relevant biological pathways to facilitate its effective use in research and drug development.

Introduction to Neutrophil Activation and Elastase

Neutrophils are a critical component of the innate immune system, acting as first responders to infection and inflammation.[1] Upon activation by various stimuli, neutrophils release the contents of their intracellular granules, a process known as degranulation.[1] Among the potent effector molecules released is neutrophil elastase, a serine protease stored in azurophilic granules.[1][2] While essential for host defense against pathogens, dysregulated neutrophil elastase activity is implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute lung injury.[3][4] Consequently, the accurate measurement of neutrophil elastase activity serves as a valuable biomarker for neutrophil activation and a key target for therapeutic intervention.[2]

Principle of this compound

This compound is a synthetic tetrapeptide substrate specifically designed to be cleaved by neutrophil elastase.[5] The peptide sequence, Ala-Ala-Pro-Val, mimics the natural cleavage sites of elastase.[6] This sequence is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is colorless and exhibits minimal fluorescence. Upon enzymatic cleavage of the amide bond between the valine residue and the AMC moiety by active neutrophil elastase, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity, measured at an emission wavelength of approximately 460 nm with an excitation wavelength of around 380 nm, is directly proportional to the elastase activity.[2][7] This fluorogenic nature provides significantly higher sensitivity compared to chromogenic substrates, making it ideal for detecting low levels of enzyme activity.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound, providing a consolidated reference for experimental design.

Table 1: Physicochemical and Spectroscopic Properties

ParameterValueReference(s)
Molecular FormulaC₃₁H₄₁N₅O₉[8]
Molecular Weight627.69 g/mol [8]
Purity≥95% (HPLC)[8][9]
Excitation Wavelength380 nm[2][7]
Emission Wavelength460 nm[2][7]
AppearanceWhite to off-white solid[7]
Storage-20°C to -80°C[7]

Table 2: Kinetic Parameters for Human Neutrophil Elastase

ParameterReported ValueReference(s)
Km130 µM[9]
Km362 µM[6][7]

Note: The reported Km values may vary depending on the specific experimental conditions, such as buffer composition and pH.

Experimental Protocols

This section provides a generalized methodology for measuring neutrophil elastase activity using this compound in a 96-well plate format. Researchers should optimize these protocols for their specific experimental needs.

Materials:
  • Human Neutrophil Elastase (purified standard)

  • This compound substrate

  • Assay Buffer (e.g., 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)[10]

  • DMSO (for substrate stock solution)

  • 96-well black, flat-bottom microplate

  • Fluorometer capable of excitation at 380 nm and emission at 460 nm

Protocol for In Vitro Enzyme Activity Assay:
  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to create a stock solution of 10 mM.[2] Store at -20°C or -80°C.[7]

  • Prepare Working Solutions:

    • Dilute the neutrophil elastase standard to the desired concentrations in Assay Buffer.

    • Dilute the this compound stock solution in Assay Buffer to the desired final working concentration (e.g., 100 µM).[2]

  • Assay Reaction:

    • Add 50 µL of the diluted neutrophil elastase solution to each well of the 96-well plate.[2]

    • To initiate the reaction, add 50 µL of the this compound working solution to each well.[2]

    • Include appropriate controls, such as enzyme-free (substrate only) and substrate-free (enzyme only) wells, to account for background fluorescence.[2]

  • Incubation and Measurement:

    • Immediately place the plate in a fluorometer pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes.[2]

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve.[2]

    • A standard curve using free 7-amino-4-methylcoumarin can be used to convert the fluorescence units to the concentration of the released product.[2]

Protocol for Measuring Elastase Activity in Biological Samples (e.g., Cell Lysates):
  • Sample Preparation: Prepare cell lysates from neutrophils or other relevant cell types. The total protein concentration should be determined to normalize the activity.

  • Assay Reaction:

    • In a 96-well plate, add your cell lysate sample to the wells.

    • Add Assay Buffer to bring the total volume to 50 µL.

    • Initiate the reaction by adding 50 µL of the this compound working solution.

  • Incubation, Measurement, and Data Analysis: Follow steps 4 and 5 from the In Vitro Enzyme Activity Assay protocol. The elastase-like activity can be expressed relative to the total protein concentration of the lysate.[10]

Visualizing the Processes

To better understand the molecular and procedural aspects, the following diagrams illustrate the key pathways and workflows.

Enzymatic_Reaction Enzymatic Cleavage of this compound Substrate This compound (Non-fluorescent) Enzyme Neutrophil Elastase Substrate->Enzyme Binding Products MeOSuc-AAPV + AMC (Fluorescent) Enzyme->Products Cleavage

Figure 1: Enzymatic reaction of this compound.

Experimental_Workflow Workflow for Neutrophil Elastase Activity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Substrate (this compound) add_substrate Add Substrate & Initiate Reaction prep_substrate->add_substrate prep_enzyme Prepare Enzyme/ Sample add_enzyme Add Enzyme/Sample to Plate prep_enzyme->add_enzyme add_enzyme->add_substrate incubation Incubate at 37°C add_substrate->incubation measure_fluorescence Measure Fluorescence (Ex: 380nm, Em: 460nm) incubation->measure_fluorescence calculate_rate Calculate Reaction Rate measure_fluorescence->calculate_rate data_interpretation Interpret Data calculate_rate->data_interpretation

Figure 2: Experimental workflow for elastase assay.

Neutrophil_Activation_Pathway Simplified Neutrophil Activation and Elastase Release Stimuli Inflammatory Stimuli (e.g., Chemokines, Pathogens) Receptor Cell Surface Receptors Stimuli->Receptor Signaling Intracellular Signaling Cascades (e.g., PKC, ERK) Receptor->Signaling Degranulation Degranulation Signaling->Degranulation Granules Azurophilic Granules (containing Neutrophil Elastase) Granules->Degranulation Release Extracellular Release of Neutrophil Elastase Degranulation->Release

Figure 3: Neutrophil activation leading to elastase release.

Conclusion

This compound is a highly sensitive and specific tool for the quantification of neutrophil elastase activity. Its fluorogenic properties allow for real-time kinetic measurements and are well-suited for high-throughput screening applications in drug discovery. By understanding the principles of the assay and adhering to optimized protocols, researchers can reliably measure neutrophil activation, providing valuable insights into inflammatory processes and the efficacy of novel therapeutic agents.

References

Methodological & Application

Application Notes: Kinetic Assay for Elastase Activity using MeOSuc-AAPV-AMC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MeOSuc-AAPV-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate for measuring the activity of serine proteases, particularly human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE).[1][2][3][4] The substrate consists of a specific tetrapeptide sequence (Ala-Ala-Pro-Val) that is preferentially recognized and cleaved by elastases.[5] This cleavage releases the fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC).[2][6] Due to its high sensitivity, this substrate is suitable for a variety of applications, including high-throughput screening (HTS) of potential inhibitors, characterization of enzyme kinetics, and detection of elastase activity in biological samples.[4][5][6]

Principle of the Assay

The kinetic assay is based on the enzymatic hydrolysis of the amide bond between the valine residue of the peptide and the AMC fluorophore. In its intact form, the this compound substrate exhibits low fluorescence.[2][4] Upon cleavage by an active elastase enzyme, the highly fluorescent AMC molecule is released.[6] The rate of this release can be monitored in real-time by measuring the increase in fluorescence intensity at an emission wavelength of approximately 460 nm, with an excitation wavelength of around 380 nm.[7][8][9] The rate of the reaction (the increase in fluorescence over time) is directly proportional to the activity of the elastase in the sample.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative and physical properties of the this compound substrate. Note that reported kinetic parameters such as the Michaelis constant (Kₘ) can vary depending on the specific enzyme source and assay conditions.[10]

ParameterValueSource(s)
Molecular Formula C₃₁H₄₁N₅O₉[3][7]
Molecular Weight 627.69 g/mol [3][7]
Excitation Wavelength (Ex) 355-380 nm[2][7][8]
Emission Wavelength (Em) 440-460 nm[2][7][8]
Purity ≥95%[1][3]
Kₘ for Human Leukocyte Elastase 130 µM[1]
Kₘ for Human Leukocyte & Porcine Pancreatic Elastase 362 µM[7][8][10]

Visualizations

Enzymatic Reaction Pathway

G sub This compound (Low Fluorescence) enz Neutrophil Elastase (or other elastase) sub->enz Binding & Cleavage prod1 MeOSuc-AAPV enz->prod1 Releases prod2 AMC (High Fluorescence) enz->prod2 Releases light_out Emission (~460 nm) prod2->light_out light_in Excitation (~380 nm) light_in->prod2

Caption: Enzymatic cleavage of this compound releases fluorescent AMC.

Experimental Workflow

G prep 1. Reagent Preparation - Substrate Stock (in DMSO) - Assay Buffer - Enzyme Solution plate 2. Assay Plate Setup - Add Enzyme to wells - Add Inhibitor (if applicable) - Add Assay Buffer prep->plate initiate 3. Reaction Initiation Add Substrate Working Solution to all wells plate->initiate measure 4. Kinetic Measurement Read fluorescence (Ex/Em ~380/460 nm) at intervals (e.g., every 60s for 15-30 min) initiate->measure analyze 5. Data Analysis - Calculate reaction rate (ΔRFU/min) - Plot progress curves - Determine kinetic parameters measure->analyze

References

Application Notes and Protocols for MeOSuc-AAPV-AMC in Bronchoalveolar Lavage Fluid (BALF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation or infection, activated neutrophils release NE into the extracellular space, where it plays a role in pathogen clearance. However, excessive or unregulated NE activity can lead to the degradation of host tissue components, including elastin (B1584352) in the lungs, contributing to the pathogenesis of inflammatory lung diseases such as Acute Respiratory Distress Syndrome (ARDS), Cystic Fibrosis (CF), and Chronic Obstructive Pulmonary Disease (COPD).[1][2] The fluorogenic substrate MeOSuc-Ala-Ala-Pro-Val-AMC (MeOSuc-AAPV-AMC) provides a sensitive and specific method for quantifying NE activity in biological samples, including bronchoalveolar lavage fluid (BALF), making it a valuable tool in respiratory disease research and drug development.[3][4]

This compound is a synthetic tetrapeptide that mimics the natural cleavage site of NE.[5] In its intact form, the fluorescence of the 7-amido-4-methylcoumarin (AMC) group is quenched. Upon cleavage by active NE, the free AMC fluorophore is released, resulting in a measurable increase in fluorescence.[6][7] The rate of this fluorescence increase is directly proportional to the NE activity in the sample.[6]

Data Presentation

The following tables summarize key quantitative parameters related to the this compound substrate and representative data on neutrophil elastase activity in BALF from various studies.

Table 1: Properties of this compound Substrate

PropertyValueReference(s)
Full Name Methoxysuccinyl-Alanyl-Alanyl-Prolyl-Valyl-7-amido-4-methylcoumarin[6]
Molecular Formula C₃₁H₄₁N₅O₉[8]
Molecular Weight 627.69 g/mol [8]
Excitation Wavelength 355-380 nm[7]
Emission Wavelength 440-460 nm[7]
Michaelis Constant (Km) ~362 µM for human leukocyte elastase[4][8]

Table 2: Neutrophil Elastase (NE) Activity in Human BALF

ConditionNE Activity/ConcentrationKey FindingsReference(s)
Healthy Controls Undetectable or very low levelsProvides a baseline for comparison with disease states.[5]
Cystic Fibrosis (CF) Significantly increasedCorrelates with the inflammatory state in the airways of CF patients.[5]
Non-CF Bronchiectasis Significantly increasedElevated NE activity is a feature of this chronic inflammatory lung disease.[5]
ARDS Strikingly greater than in normal subjectsNE concentration in BALF correlates with the clinical state of patients.[2]
Subclinical Emphysema Significantly increased NE-α1-PI complexSuggests a role for NE in the early development of emphysema.[9]

Experimental Protocols

This section provides detailed methodologies for the preparation of BALF samples and the subsequent measurement of neutrophil elastase activity using the this compound substrate.

Protocol 1: BALF Sample Preparation

This protocol is a general guideline for processing BALF for enzymatic assays. The specific centrifugation speeds and times may need to be optimized based on the sample volume and cell content.

  • Collection: Collect BALF according to standard procedures and immediately place the samples on ice to minimize protein degradation.[10]

  • Centrifugation: Centrifuge the BALF at 300-400 x g for 10 minutes at 4°C to pellet cells.[10]

  • Supernatant Collection: Carefully aspirate the cell-free supernatant and transfer it to a new pre-chilled tube.

  • Storage: For immediate use, keep the supernatant on ice. For long-term storage, aliquot the supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.[3]

  • Protein Quantification: Determine the total protein concentration of the BALF supernatant using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing the enzyme activity.[11]

Protocol 2: Neutrophil Elastase Activity Assay in BALF

This protocol is adapted for a 96-well plate format, suitable for analyzing multiple samples.

Materials:

  • This compound substrate (stock solution typically 10 mM in DMSO)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)[3]

  • BALF supernatant (prepared as in Protocol 1)

  • Purified human neutrophil elastase (for standard curve)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to a final concentration of 200 µM. Prepare enough solution for all samples, controls, and standards.

  • Prepare Standard Curve: Perform serial dilutions of purified human neutrophil elastase in Assay Buffer to generate a standard curve (e.g., ranging from 0 to 25 ng/well).

  • Sample and Standard Plating:

    • Add 50 µL of Assay Buffer to blank wells (no enzyme).

    • Add 50 µL of each standard dilution to respective wells.

    • Add 50 µL of each BALF supernatant sample to respective wells.

  • Initiate Reaction: Add 50 µL of the 200 µM this compound working solution to all wells to initiate the enzymatic reaction. The final substrate concentration will be 100 µM in a total volume of 100 µL.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

    • Record fluorescence readings kinetically every 1-2 minutes for 30-60 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then read the fluorescence.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • For kinetic assays, determine the rate of reaction (change in fluorescence per minute) from the linear portion of the curve for each standard and sample.

    • Plot the reaction rate of the standards against their concentrations to generate a standard curve.

    • Determine the NE concentration in the BALF samples from the standard curve.

    • Normalize the NE activity to the total protein concentration of the BALF sample (e.g., expressed as RFU/min/µg of total protein).

Mandatory Visualization

Diagram 1: Enzymatic Reaction of this compound

Enzymatic_Reaction sub This compound (Non-fluorescent) ne Neutrophil Elastase sub->ne Cleavage prod1 MeOSuc-AAPV ne->prod1 prod2 AMC (Fluorescent) ne->prod2

Caption: Cleavage of this compound by neutrophil elastase releases fluorescent AMC.

Diagram 2: Experimental Workflow for NE Activity in BALF

BALF_NE_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis balf_collection 1. BALF Collection centrifugation 2. Centrifugation (300-400 x g, 10 min, 4°C) balf_collection->centrifugation supernatant 3. Collect Supernatant centrifugation->supernatant protein_quant 4. Protein Quantification supernatant->protein_quant plate_prep 5. Prepare Standards & Samples in 96-well plate protein_quant->plate_prep add_substrate 6. Add this compound plate_prep->add_substrate incubation 7. Incubate at 37°C add_substrate->incubation read_fluorescence 8. Read Fluorescence (Ex: 380nm, Em: 460nm) incubation->read_fluorescence standard_curve 9. Generate Standard Curve read_fluorescence->standard_curve calc_activity 10. Calculate NE Activity standard_curve->calc_activity normalize 11. Normalize to Protein Content calc_activity->normalize

References

Application Notes and Protocols for MeOSuc-AAPV-AMC Assay: Standard Curve Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MeOSuc-AAPV-AMC assay is a highly sensitive and continuous fluorometric method for measuring the activity of elastase enzymes. This assay utilizes the synthetic peptide substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (this compound). In its intact form, the substrate is weakly fluorescent. Upon cleavage by elastase between the valine and AMC residues, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The rate of increase in fluorescence is directly proportional to the elastase activity.

To accurately quantify the enzymatic activity, it is essential to generate a standard curve using free AMC. This allows for the conversion of the measured relative fluorescence units (RFU) into the molar amount of product formed. These application notes provide a detailed protocol for preparing a standard AMC curve for use in the this compound assay.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the this compound substrate by elastase, which liberates the fluorescent AMC molecule. The fluorescence of the released AMC is measured over time, typically using a fluorescence microplate reader with excitation and emission wavelengths of approximately 360-380 nm and 440-460 nm, respectively.[1][2] A standard curve prepared with known concentrations of free AMC is used to correlate the fluorescence intensity to the concentration of the product formed in the enzymatic reaction.[3]

Data Presentation

Table 1: Example AMC Standard Curve Data
AMC Concentration (µM)Average RFU (n=3)Standard Deviation
0585
1.5648515
3.1295525
6.25189045
12.5375090
257420150
5014500280
10028800550

Experimental Protocols

Materials and Reagents
  • 7-amino-4-methylcoumarin (AMC) (Sigma-Aldrich, Cat. No. A9891 or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous (Sigma-Aldrich, Cat. No. 276855 or equivalent)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)[4]

  • Black, flat-bottom 96-well microplate (e.g., Corning, Cat. No. 3603 or equivalent)

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

  • Calibrated single and multichannel pipettes

Preparation of AMC Stock Solution (10 mM)
  • Weigh out a precise amount of AMC powder. The molecular weight of AMC is 175.18 g/mol .

  • Dissolve the AMC powder in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 1.75 mg of AMC in 1 mL of DMSO.

  • Vortex thoroughly until the AMC is completely dissolved.

  • Store the 10 mM AMC stock solution in small aliquots at -20°C, protected from light.

Preparation of AMC Working Standards for the Standard Curve
  • Intermediate Dilution (1 mM): Dilute the 10 mM AMC stock solution 1:10 in Assay Buffer to create a 1 mM intermediate stock. For example, add 10 µL of 10 mM AMC stock to 90 µL of Assay Buffer.

  • Serial Dilutions: Perform a series of dilutions of the 1 mM intermediate stock in Assay Buffer to generate a range of concentrations for the standard curve. A common range is 0 to 100 µM.[5] The following is an example of a 2-fold serial dilution:

    • Label eight microcentrifuge tubes 1 through 8.

    • Add 100 µL of Assay Buffer to tubes 2 through 8.

    • Add 200 µL of the 1 mM AMC intermediate stock to tube 1 (this will be your 100 µM standard in the plate after adding to the well).

    • Transfer 100 µL from tube 1 to tube 2, and mix well.

    • Continue this 2-fold serial dilution by transferring 100 µL from the previously diluted tube to the next, mixing well at each step, down to tube 7. Tube 8 will serve as the blank (0 µM AMC).

Standard Curve Assay Protocol in a 96-Well Plate
  • Add 100 µL of each AMC standard dilution (from the serial dilution tubes) in triplicate to the wells of a black, flat-bottom 96-well plate.

  • Include a blank control containing 100 µL of Assay Buffer only, also in triplicate.

  • Measure the fluorescence in a microplate reader at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

Data Analysis
  • Subtract Background: Calculate the average RFU of the blank wells and subtract this value from the RFU of all the standard wells.

  • Plot the Standard Curve: Plot the background-subtracted RFU values (y-axis) against the corresponding AMC concentrations (x-axis).

  • Linear Regression: Perform a linear regression analysis on the data points that fall within the linear range of the assay. The resulting equation of the line (y = mx + c) will provide the slope (m), which represents the change in RFU per µM of AMC.

  • Quantify Enzyme Activity: The slope from the standard curve can then be used to convert the rate of fluorescence change in the enzymatic reaction (RFU/min) to the rate of product formation (µM/min).

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The this compound assay is a direct measure of enzymatic activity and does not involve a signaling pathway. The following diagram illustrates the experimental workflow for generating the AMC standard curve.

G cluster_prep Reagent Preparation cluster_dilution Serial Dilution cluster_plate Plate Setup & Measurement cluster_analysis Data Analysis AMC_powder AMC Powder Stock_10mM 10 mM AMC Stock AMC_powder->Stock_10mM Dissolve in DMSO DMSO DMSO->Stock_10mM Assay_Buffer Assay Buffer Stock_1mM 1 mM AMC Intermediate Assay_Buffer->Stock_1mM Blank Add Assay Buffer Blank (in triplicate) Assay_Buffer->Blank Stock_10mM->Stock_1mM Dilute in Serial_Dilution Prepare Serial Dilutions (e.g., 100 µM to 1.56 µM) Stock_1mM->Serial_Dilution Using Assay Buffer Plate Add Standards to 96-Well Plate (in triplicate) Serial_Dilution->Plate Reader Measure Fluorescence (Ex: ~380 nm, Em: ~460 nm) Plate->Reader Blank->Reader Subtract_BG Subtract Background RFU Reader->Subtract_BG Plot_Curve Plot RFU vs. [AMC] Subtract_BG->Plot_Curve Lin_Reg Perform Linear Regression Plot_Curve->Lin_Reg Slope Determine Slope (RFU/µM) Lin_Reg->Slope

Caption: Workflow for AMC Standard Curve Preparation.

References

Application Notes and Protocols for In Situ Elastase Activity Measurement Using MeOSuc-AAPV-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase, a serine protease, is a key enzyme in the inflammatory response, playing a crucial role in host defense by degrading proteins of invading pathogens.[1] However, its dysregulation is implicated in various inflammatory diseases, making it a significant therapeutic target.[1] Accurate and sensitive measurement of elastase activity is paramount for both basic research and drug development. This document provides detailed application notes and protocols for the use of the fluorogenic substrate Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC) for the in situ measurement of elastase activity.

This compound is a highly sensitive and specific substrate for elastases, including human leukocyte and porcine pancreatic elastase.[2][3][4] The peptide sequence Ala-Ala-Pro-Val mimics the natural cleavage sites of elastase. Upon enzymatic cleavage of the amide bond between the valine residue and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The rate of AMC release, measured by monitoring the increase in fluorescence, is directly proportional to the elastase activity. This fluorometric assay offers significantly higher sensitivity compared to colorimetric methods, making it ideal for detecting low levels of elastase activity and for high-throughput screening of inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Properties

PropertyValueReference
Molecular FormulaC₃₁H₄₁N₅O₉
Molecular Weight627.69 g/mol
Excitation Wavelength355-380 nm
Emission Wavelength440-460 nm
Purity≥95%
SolubilitySoluble in DMSO

Table 2: Kinetic Parameters

Enzyme SourceKm (μM)Reference
Human Leukocyte Elastase362
Porcine Pancreatic Elastase362

Note: Kinetic parameters can vary depending on assay conditions such as pH, temperature, and buffer composition.

Enzymatic Reaction Mechanism

The enzymatic reaction involves the hydrolysis of the peptide bond between the C-terminal valine residue of the MeOSuc-AAPV peptide and the AMC fluorophore. This cleavage releases the AMC molecule, which is highly fluorescent.

Enzymatic_Reaction This compound This compound Elastase Elastase This compound->Elastase Substrate Binding MeOSuc-AAPV MeOSuc-AAPV Elastase->MeOSuc-AAPV Cleavage AMC (fluorescent) AMC (fluorescent) Elastase->AMC (fluorescent) Release

Enzymatic cleavage of this compound by elastase.

Experimental Protocols

This section provides a detailed protocol for measuring elastase activity in a 96-well plate format. It is recommended to optimize these protocols for specific experimental conditions.

Materials and Reagents
  • This compound substrate

  • Human Neutrophil Elastase (or other elastase source)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 7.5-8.0)

  • 96-well black, flat-bottom microplate

  • Fluorometer capable of excitation at ~380 nm and emission at ~460 nm

  • 7-amino-4-methylcoumarin (B1665955) (AMC) for standard curve

Reagent Preparation
  • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C or -80°C, protected from light.

  • Enzyme Solution: Prepare a stock solution of elastase in a suitable buffer (e.g., 0.05 M sodium acetate, pH 5.0, containing 0.1 M NaCl). Immediately before the assay, dilute the enzyme to the desired working concentration in Assay Buffer. Keep the enzyme solution on ice.

  • AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO to a concentration of 1 mM. Store at -20°C.

  • AMC Standard Working Solutions: Prepare a series of dilutions of the AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0-10 µM).

Assay Procedure
  • Prepare the Microplate: Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

  • Add Test Compounds (for inhibitor screening): Add 10 µL of the test compound or vehicle control to the appropriate wells.

  • Add Enzyme: Add 20 µL of the diluted enzyme solution to each well. Mix gently.

  • Incubation (optional for inhibitor screening): Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction: Add 20 µL of a 1 mM this compound working solution (prepared by diluting the stock solution in Assay Buffer) to each well to start the reaction. The final substrate concentration will be 200 µM.

  • Measure Fluorescence: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes, using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of reaction (V₀) by plotting the fluorescence units against time. The rate is the slope of the linear portion of the curve.

  • Generate AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations.

  • Convert Fluorescence to Product Concentration: Use the equation from the linear regression of the AMC standard curve to convert the rate of reaction from fluorescence units/min to pmol of AMC released/min.

  • Determine Elastase Activity: The elastase activity can be expressed as the rate of product formation.

  • Inhibitor Potency (IC₅₀): For inhibitor screening, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Experimental Workflow

The following diagram outlines the general workflow for an in situ elastase activity assay using this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Substrate, Enzyme) Plate_Setup Set up 96-well Plate Reagent_Prep->Plate_Setup Add_Components Add Buffer, Inhibitor (optional), and Enzyme Plate_Setup->Add_Components Initiate_Reaction Add this compound Substrate Add_Components->Initiate_Reaction Incubate_Measure Incubate at 37°C and Measure Fluorescence Initiate_Reaction->Incubate_Measure Calculate_Rate Calculate Reaction Rate (ΔFU/min) Incubate_Measure->Calculate_Rate Determine_Activity Determine Elastase Activity or IC50 Calculate_Rate->Determine_Activity Standard_Curve Generate AMC Standard Curve Standard_Curve->Determine_Activity

Workflow for elastase activity measurement.

Troubleshooting

High Background Fluorescence:

  • Ensure the use of a black microplate to minimize background.

  • Check for contamination in the reagents. Prepare fresh solutions.

  • The substrate may undergo spontaneous hydrolysis. Prepare fresh substrate dilutions for each experiment and protect from light.

Low or No Activity:

  • Confirm the activity of the elastase enzyme. Avoid repeated freeze-thaw cycles.

  • Ensure the assay buffer is at the optimal pH and temperature.

  • Verify the correct excitation and emission wavelengths are set on the fluorometer.

High Variability Between Replicates:

  • Ensure accurate and consistent pipetting, especially for small volumes. Calibrate pipettes regularly.

  • Ensure complete solubilization of the substrate in DMSO before diluting in assay buffer.

  • Minimize "edge effects" in the microplate by not using the outer wells or by filling them with buffer.

Conclusion

This compound is a robust and highly sensitive fluorogenic substrate for the measurement of elastase activity. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals to accurately quantify elastase activity in various applications, from basic enzymatic characterization to high-throughput screening for novel inhibitors. Careful optimization of the assay conditions is recommended to ensure reliable and reproducible results.

References

Application Notes: Live-Cell Imaging of Neutrophil Elastase with MeOSuc-AAPV-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a critical serine protease primarily stored in the azurophilic granules of neutrophils. It plays a significant role in the innate immune response by degrading proteins of invading pathogens.[1] However, dysregulated NE activity is implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury, making it a key therapeutic target.[2] Accurate measurement and visualization of NE activity in biological systems are paramount for both basic research and drug development.[1][2]

MeOSuc-Ala-Ala-Pro-Val-AMC (Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate designed for the real-time monitoring of NE activity.[2][3] The peptide sequence Ala-Ala-Pro-Val (AAPV) mimics the natural cleavage sites of elastase.[4] In its intact form, the substrate exhibits low fluorescence. Upon cleavage by active neutrophil elastase between the Valine and AMC (7-amino-4-methylcoumarin) moieties, the highly fluorescent AMC is released, providing a direct and quantitative measure of enzymatic activity.[5] Its high sensitivity makes it suitable for detecting low levels of NE activity and for high-throughput screening of inhibitors.[1]

These notes provide comprehensive protocols for using MeOSuc-AAPV-AMC to assay and image neutrophil elastase activity, particularly in live-cell applications.

Probe Characteristics and Quantitative Data

This compound is a robust tool for quantifying elastase activity. Its performance is characterized by its kinetic parameters and photophysical properties.

Table 1: Physicochemical Properties of this compound

Property Value Source
Alternate Names Neutrophil elastase substrate (fluorogenic); N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin; Elastase Substrate V [3]
CAS Number 72252-90-5 [3]
Molecular Formula C₃₁H₄₁N₅O₉ [3]
Molecular Weight 627.69 g/mol [3]
Purity ≥95% [3][6]
Appearance White solid [6]

| Long Term Storage | -20°C |[5][6] |

Table 2: Spectroscopic and Kinetic Parameters

Parameter Value Enzyme/Condition Source
Excitation Wavelength 355 - 380 nm In vitro assays [1][5]
Emission Wavelength 440 - 460 nm In vitro assays [1][5]
Michaelis Constant (Kₘ) 362 µM Human leukocyte and porcine pancreatic elastase [7][8]
Detection Limit 11 pM Human leukocyte elastase [5]
18 pM Porcine pancreatic elastase [5]

| Recommended Solvent | DMSO | For stock solution preparation |[1][5] |

Visualized Mechanisms and Workflows

Mechanism of Action

The core principle of the assay is the enzymatic cleavage of the substrate, which liberates a fluorescent reporter. This direct relationship allows for real-time monitoring of enzyme kinetics.

Mechanism_of_Action Substrate This compound (Low Fluorescence) Products MeOSuc-AAPV + AMC (High Fluorescence) Substrate->Products Cleavage Enzyme Neutrophil Elastase (NE) Enzyme->Substrate Binds & Catalyzes

Caption: Enzymatic cleavage of this compound by Neutrophil Elastase.

Experimental Protocols

Protocol 1: In Vitro Neutrophil Elastase Activity Assay (96-Well Plate Format)

This protocol is designed for quantifying NE activity in purified enzyme preparations, cell lysates, or biological fluids like bronchoalveolar lavage fluid (BALF).[9]

Materials Required:

  • Human Neutrophil Elastase (purified or in lysate)

  • This compound substrate[1]

  • Assay Buffer (e.g., 200 mM TRIS HCl, 500 mM NaCl, pH 8.0 or 0.1 M Tris pH 7.4)[1][9]

  • DMSO for substrate stock solution

  • 96-well black, flat-bottom plate[1]

  • Fluorometer or fluorescence microplate reader[1]

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to create a stock concentration of 10 mM. Store at -20°C or -80°C.[1][7]

  • Prepare Working Solutions:

    • Enzyme: Dilute the neutrophil elastase to the desired concentration in Assay Buffer.

    • Substrate: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., 100-400 µM).[1][7]

  • Assay Reaction:

    • Add 50 µL of the diluted neutrophil elastase solution (or sample lysate/fluid) to each well of the 96-well plate.[1]

    • Include appropriate controls:

      • Enzyme-free control: 50 µL of Assay Buffer.

      • Substrate-free control: 50 µL of diluted enzyme solution.

      • Inhibitor control (optional): Pre-incubate the enzyme with a known NE inhibitor before adding the substrate.

    • To initiate the reaction, add 50 µL of the this compound working solution to each well.[1]

  • Incubation and Measurement:

    • Immediately place the plate in a fluorometer pre-warmed to 37°C.[1]

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 15-60 minutes.[1][10]

    • Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[6][7][10]

  • Data Analysis:

    • Subtract the background fluorescence (enzyme-free control) from all readings.

    • Calculate the rate of reaction (change in fluorescence per minute) from the linear portion of the kinetic curve.[1] This rate is directly proportional to the NE activity.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_measure Measurement & Analysis P1 Prepare Substrate Stock (10 mM in DMSO) P2 Prepare Enzyme and Substrate Working Solutions P1->P2 A1 Add 50 µL Enzyme/ Sample to Wells P2->A1 A2 Add 50 µL Substrate to Initiate Reaction A1->A2 M1 Incubate at 37°C A2->M1 M2 Measure Fluorescence Kinetics (Ex: 380 nm, Em: 460 nm) M1->M2 M3 Calculate Reaction Rate (ΔRFU/min) M2->M3

Caption: Standard workflow for an in vitro NE activity assay.

Protocol 2: Live-Cell Imaging of Extracellular Neutrophil Elastase Activity

This protocol provides a guideline for visualizing NE activity released from activated neutrophils in real-time. This substrate is compatible with assays on live cells.[6]

Materials Required:

  • Isolated primary neutrophils or neutrophil-like cell lines (e.g., differentiated HL-60 cells).

  • This compound substrate.

  • Appropriate cell culture medium (e.g., HBSS or RPMI without phenol (B47542) red).

  • Neutrophil stimulant (e.g., PMA, fMLP, or LPS).

  • Fluorescence microscope with environmental control (37°C, 5% CO₂).

  • Glass-bottom imaging dishes or plates.

Procedure:

  • Cell Preparation:

    • Seed isolated neutrophils onto glass-bottom imaging dishes at a suitable density.

    • Allow cells to adhere for a short period in a 37°C incubator.

  • Substrate Loading:

    • Prepare a working solution of this compound in the phenol red-free medium at a final concentration of 50-100 µM.

    • Remove the existing medium from the cells and gently add the substrate-containing medium.

    • Incubate for 15-30 minutes at 37°C to allow for temperature and medium equilibration.

  • Baseline Imaging:

    • Place the imaging dish on the microscope stage.

    • Acquire baseline fluorescence images using a DAPI or equivalent filter set (Ex: ~360-380 nm, Em: ~450-460 nm).

  • Cell Stimulation and Imaging:

    • To induce degranulation and NE release, add the chosen stimulant (e.g., PMA) to the medium.

    • Immediately begin time-lapse image acquisition. Capture images every 1-5 minutes for a duration of 30-90 minutes.

    • Observe for localized increases in fluorescence in the extracellular space surrounding activated neutrophils, indicating NE activity.

  • Data Analysis:

    • Quantify the change in fluorescence intensity over time in regions of interest (ROIs) drawn around individual cells or cell clusters.

    • The rate of fluorescence increase corresponds to the rate of extracellular NE activity.

Live_Cell_Workflow cluster_prep Cell Preparation cluster_imaging Microscopy & Imaging cluster_analysis Analysis S1 Seed Neutrophils on Glass-Bottom Dish S2 Add Medium with This compound S1->S2 I1 Acquire Baseline Fluorescence Image S2->I1 I2 Add Stimulant (e.g., PMA, fMLP) I1->I2 I3 Begin Time-Lapse Imaging I2->I3 A1 Measure Fluorescence Intensity (ΔF/F₀) in ROIs Over Time I3->A1

Caption: Workflow for live-cell imaging of extracellular NE activity.

Considerations and Best Practices
  • Substrate Specificity: While this compound is highly specific for elastases, it is not cleaved by cathepsin G.[5] However, to confirm that the observed activity is from neutrophil elastase, use a specific NE inhibitor like Sivelestat as a negative control.

  • Phototoxicity and Photobleaching: Minimize light exposure to the cells to avoid phototoxicity and photobleaching of the AMC fluorophore. Use the lowest possible excitation intensity and exposure times.

  • Cell Health: Ensure neutrophils are healthy and handled gently, as they are sensitive and can become activated prematurely.

  • pH Sensitivity: The activity of neutrophil elastase and the fluorescence of AMC can be pH-dependent. Ensure the Assay Buffer or cell culture medium is well-buffered.

  • Solubility: The substrate is typically dissolved in DMSO. Ensure the final concentration of DMSO in the assay is low (<0.5%) to avoid effects on enzyme activity or cell viability.

References

Troubleshooting & Optimization

MeOSuc-AAPV-AMC assay optimization for low enzyme concentration.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the MeOSuc-AAPV-AMC fluorogenic substrate, with a special focus on optimizing the assay for low concentrations of neutrophil elastase.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a highly sensitive method for measuring the activity of neutrophil elastase.[1][2] The substrate consists of a specific peptide sequence (Ala-Ala-Pro-Val) recognized by elastase, linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC).[1] In its intact form, the substrate's fluorescence is minimal. When neutrophil elastase cleaves the peptide bond, it liberates free AMC, which is highly fluorescent.[2] The rate of increase in fluorescence is directly proportional to the elastase activity in the sample.

Q2: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?

A2: The released 7-amino-4-methylcoumarin (B1665955) (AMC) is typically excited at wavelengths between 355 nm and 380 nm, with the emission measured between 440 nm and 460 nm.[1][3] It is crucial to verify the optimal settings for your specific fluorescence plate reader.[4]

Q3: Why is this assay preferred for low enzyme concentrations?

A3: Fluorometric assays, like the this compound assay, are generally more sensitive than colorimetric alternatives (e.g., those using p-nitroanilide).[1] This heightened sensitivity makes it the preferred choice for detecting low levels of neutrophil elastase activity, which is common in various biological samples or in high-throughput screening of inhibitors.[1]

Q4: How should the this compound substrate be stored?

A4: The lyophilized substrate should be stored at -20°C or -80°C, protected from light.[3] Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO) and can be stored at -20°C or -80°C for several weeks to months.[3][4] It is recommended to prepare fresh dilutions in assay buffer for each experiment to avoid potential degradation.[4]

Troubleshooting Guide for Low Enzyme Concentrations

When working with low enzyme concentrations, the primary challenges are achieving a detectable signal above background and ensuring the reaction kinetics remain linear.

Problem Potential Cause Recommended Solution
1. Low or No Signal Inactive Enzyme: Improper storage or multiple freeze-thaw cycles have degraded the enzyme.[4][5]- Aliquot the enzyme upon receipt and store at the recommended temperature (-80°C). - Avoid repeated freeze-thaw cycles.[4] - Run a positive control with a known active enzyme to verify assay components.[5]
Suboptimal Reagent Concentrations: Enzyme or substrate concentration is too low to generate a detectable signal.[4][5]- Perform an enzyme titration to determine the optimal enzyme concentration. - Optimize the substrate concentration. A good starting point is at or near the Km value (~130-362 µM).[1][6][7]
Incorrect Instrument Settings: The plate reader's gain setting is too low, or incorrect excitation/emission wavelengths are used.[4][5]- Increase the gain setting on the fluorescence reader. - Confirm you are using the correct wavelengths for AMC (Ex: ~380 nm, Em: ~460 nm).[1][3] - Run a standard curve with free AMC to ensure the instrument can detect the fluorophore.[4]
2. High Background Fluorescence Substrate Autohydrolysis: The substrate is unstable in the assay buffer and is spontaneously releasing AMC.[4]- Prepare the substrate working solution immediately before use. - Run a "no-enzyme" control (substrate in buffer) to measure the rate of autohydrolysis.[4] - If autohydrolysis is high, consider testing different buffer conditions (e.g., pH, ionic strength).
Contaminated Reagents: Buffers, water, or other reagents contain fluorescent contaminants.[4][8]- Use high-purity water and reagents. - Prepare fresh buffers. - Test individual components for intrinsic fluorescence.
Autofluorescence from Sample: If using biological samples (e.g., cell lysates), they may contain endogenous fluorescent molecules.[8]- Run a "no-substrate" control (sample with enzyme and buffer) to quantify the sample's background fluorescence.[4]
3. Non-linear Reaction Rate (Plateau) Substrate Depletion: The enzyme concentration, although low, is sufficient to consume a significant portion of the substrate during the measurement period.[5]- Ensure measurements are taken during the initial, linear phase of the reaction. - Decrease the incubation time or enzyme concentration. - Increase the substrate concentration (e.g., 5-10 times the Km).
Enzyme Instability: The enzyme is not stable under the assay conditions for the duration of the experiment.[4]- Reduce the incubation time. - Add stabilizing agents to the buffer, such as 0.05% Tween-20 or BSA, if compatible with the experiment.[1]
Photobleaching: The AMC fluorophore is being destroyed by prolonged exposure to the excitation light.[4][5]- Minimize the plate's exposure to light. - If possible, take single endpoint readings instead of continuous kinetic measurements.[4]

Quantitative Data Summary

The following tables provide key parameters and recommended concentration ranges for assay optimization.

Table 1: Substrate and Enzyme Kinetic Parameters

Parameter Value Source
Substrate This compound [9]
Enzyme Human Neutrophil Elastase (Leukocyte Elastase) [1]
Michaelis Constant (Km) ~130 - 362 µM [1][3][6][7]
Excitation Wavelength (Ex) 355 - 380 nm [1][3]

| Emission Wavelength (Em) | 440 - 460 nm |[1][3] |

Table 2: Recommended Reagent Concentrations & Conditions

Component Recommended Range Notes
Assay Buffer 0.1 M HEPES or 200 mM TRIS HCl High salt (e.g., 500 mM NaCl) is often included.[1]
pH 7.5 - 8.0 Optimal pH can be enzyme-specific.[1][7]
This compound 10 - 200 µM Start with a concentration close to the Km. For low enzyme levels, higher concentrations may be needed to ensure linearity.
DMSO (in final reaction) < 1-2% High concentrations of DMSO can inhibit enzyme activity.

| Temperature | 25°C or 37°C | Ensure temperature is stable and consistent.[7] |

Experimental Protocols

Protocol 1: Standard Assay for Neutrophil Elastase Activity

This protocol is a starting point and should be optimized for your specific conditions.

Materials:

  • Human Neutrophil Elastase

  • This compound substrate

  • Assay Buffer (e.g., 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)[1]

  • DMSO (for substrate stock)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.[1]

  • Prepare Reagents: Thaw enzyme and substrate on ice. Prepare serial dilutions of the enzyme in Assay Buffer. Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

  • Set up Plate:

    • Sample Wells: Add 50 µL of diluted enzyme solution.

    • No-Enzyme Control: Add 50 µL of Assay Buffer.

    • No-Substrate Control: Add 50 µL of diluted enzyme solution.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate Reaction: Add 50 µL of the substrate working solution to the Sample and No-Enzyme Control wells. Add 50 µL of Assay Buffer to the No-Substrate Control wells.

  • Measure Fluorescence: Immediately place the plate in the reader. Measure fluorescence (Ex: 380 nm, Em: 460 nm) at regular intervals (e.g., every 1-2 minutes) for 15-60 minutes.[1]

  • Data Analysis:

    • Subtract the background fluorescence (from the No-Enzyme control) from all sample readings.

    • Calculate the rate of reaction (change in Relative Fluorescence Units per minute) from the linear portion of the curve.

    • A standard curve using free AMC can be used to convert the fluorescence units to the concentration of the product released.[1]

Protocol 2: Enzyme Titration for Low Concentration Optimization

This protocol helps determine the minimal enzyme concentration that provides a reliable signal.

Procedure:

  • Prepare a series of 2-fold serial dilutions of the neutrophil elastase in Assay Buffer. Concentrations should span a wide range expected to contain the lower limit of detection.

  • Set up the assay in a 96-well plate as described in Protocol 1, with each enzyme concentration in triplicate.

  • Use a fixed, saturating concentration of this compound (e.g., 100-200 µM).

  • Initiate the reaction and measure the kinetic read over 30-60 minutes.

  • Plot the reaction rate (V0) against the enzyme concentration. The optimal low concentration will be the lowest point in the linear range of this plot that gives a signal significantly above the background noise.

Visualizations

Enzymatic_Reaction

Assay_Workflow

Troubleshooting_Logic

References

Effect of pH and temperature on MeOSuc-AAPV-AMC assay.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the MeOSuc-AAPV-AMC assay for the measurement of elastase activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound assay?

The optimal pH for neutrophil elastase activity, the primary target of the this compound substrate, is in the alkaline range, typically between 7.5 and 8.5.[1][2] For instance, a common assay buffer is Tris-HCl with NaCl at a pH of around 8.0.[1] It is crucial to maintain the recommended pH as deviations can lead to reduced enzyme activity or increased substrate instability.[1]

Q2: What is the recommended incubation temperature for this assay?

The recommended incubation temperature for the this compound assay is 37°C.[3] Maintaining a consistent and accurate temperature is important for reproducible results, as enzyme activity is temperature-dependent.

Q3: How should the this compound substrate be prepared and stored?

Proper preparation and storage of the substrate are critical for accurate and reproducible results.

  • Preparation: The substrate is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to use freshly opened, hygroscopic DMSO to ensure maximum solubility. Sonication may be required to fully dissolve the substrate.

  • Storage of Powder: The solid this compound powder should be stored at -20°C or -80°C, sealed and protected from moisture and light.

  • Storage of Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to one month or -80°C for up to six months.

Q4: What are the excitation and emission wavelengths for the AMC fluorophore released in the assay?

The 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore released upon substrate cleavage by elastase has an excitation wavelength of approximately 360-380 nm and an emission wavelength of around 460 nm.

Troubleshooting Guide

Problem Possible Cause Solution
High Background Fluorescence Substrate InstabilityEnsure the assay buffer pH is within the optimal range (7.5-8.0). Avoid prolonged incubation times. Prepare fresh substrate dilutions for each experiment.
Contaminated ReagentsUse high-purity water and reagents to prepare all solutions. Prepare fresh buffers and enzyme dilutions.
Low or No Elastase Activity Inactive EnzymeStore the enzyme at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles by preparing aliquots.
Incorrect Assay ConditionsVerify that the pH and temperature of the assay buffer are optimal for elastase activity.
Substrate PrecipitationEnsure the substrate is fully dissolved in DMSO before diluting it into the aqueous assay buffer. The final DMSO concentration in the assay should be sufficient to maintain substrate solubility.
Presence of InhibitorsEnsure all glassware is thoroughly cleaned. Use high-purity reagents to avoid introducing inhibitors. If testing biological samples, consider the presence of endogenous elastase inhibitors.
High Variability Between Replicates Incomplete Substrate SolubilizationEnsure the this compound is fully dissolved in DMSO before preparing the working solution. Vortexing or gentle warming might be necessary.
Pipetting ErrorsCalibrate pipettes regularly and use appropriate pipetting techniques, especially for small volumes.
Temperature FluctuationsEnsure all reagents and microplates are equilibrated to the assay temperature before starting the reaction.
Edge Effects in MicroplatesTo minimize evaporation from the outer wells of a 96-well plate, either avoid using them or fill them with a buffer or water.

Experimental Protocols

Standard Protocol for Measuring Neutrophil Elastase Activity

This protocol provides a general guideline and may need to be optimized for specific experimental conditions.

Reagent Preparation:

  • Assay Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 20 mM.

  • Enzyme Solution: Prepare a stock solution of human neutrophil elastase in a suitable buffer and dilute it to the desired concentration in Assay Buffer immediately before use.

Assay Procedure:

  • Add 50 µL of Assay Buffer to each well of a 96-well microplate.

  • Add 10 µL of the test compound (or vehicle control) to the appropriate wells.

  • Add 20 µL of the diluted enzyme solution to each well.

  • Mix gently and incubate the plate at 37°C for 15 minutes.

  • To initiate the reaction, add 20 µL of a 1 mM this compound working solution (prepared by diluting the stock solution in Assay Buffer) to each well.

  • Immediately measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm every minute for 15-30 minutes using a microplate reader.

Data Analysis:

Calculate the rate of reaction (V₀) from the linear portion of the fluorescence vs. time curve.

Quantitative Data Summary

Table 1: Optimal Conditions for this compound Assay

ParameterRecommended ValueReference
pH 7.5 - 8.5
Temperature 37°C
Excitation Wavelength 360 - 380 nm
Emission Wavelength 460 nm

Table 2: Kinetic Parameters of Elastase Substrates

SubstrateEnzymeKₘ (µM)Reference
This compoundHuman Leukocyte Elastase362

Visualizations

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Substrate & Enzyme Solutions Plate Add Buffer, Inhibitor/Vehicle & Enzyme to Microplate Reagents->Plate Dispense Incubate Incubate at 37°C Plate->Incubate Pre-incubation Add_Substrate Add this compound Working Solution Incubate->Add_Substrate Initiate Reaction Measure Measure Fluorescence (Ex: 380nm, Em: 460nm) Add_Substrate->Measure Kinetic Reading Analyze Calculate Reaction Rate (V₀) Measure->Analyze Data Processing

Caption: Experimental workflow for the this compound assay.

Enzymatic_Reaction Enzyme Neutrophil Elastase ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate This compound (Non-fluorescent) Substrate->ES_Complex Product1 MeOSuc-AAPV ES_Complex->Product1 Cleavage Product2 AMC (Fluorescent) ES_Complex->Product2 Release Enzyme_Free Neutrophil Elastase ES_Complex->Enzyme_Free Regeneration

Caption: Enzymatic cleavage of this compound by neutrophil elastase.

References

MeOSuc-AAPV-AMC stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of MeOSuc-AAPV-AMC (Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin), a fluorogenic substrate for elastase. Additionally, it offers troubleshooting guidance for common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

A1: The lyophilized powder should be stored under desiccating conditions, protected from light.[1] For long-term stability, specific temperature recommendations vary by manufacturer, but a common guideline is provided in the table below.

Q2: What is the recommended solvent for preparing a stock solution?

A2: this compound is soluble in organic solvents such as DMSO and DMF.[2][3] DMSO is commonly used to prepare a stock solution at a concentration of 10 mM or 100 mg/mL.[2][4] Sonication may be recommended to ensure complete dissolution.

Q3: How should I store the stock solution?

A3: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C. The stability of the stock solution depends on the storage temperature, as detailed in the storage conditions table.

Q4: Is this compound soluble in aqueous buffers?

A4: this compound is sparingly soluble in aqueous buffers. To prepare a working solution in an aqueous buffer, it is recommended to first dissolve the compound in DMF or DMSO and then dilute it with the desired aqueous buffer. For example, a 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL. It is not recommended to store the aqueous solution for more than one day.

Q5: What are the excitation and emission wavelengths for this compound?

A5: The excitation maximum is in the range of 355-380 nm, and the emission maximum is between 440-460 nm.

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureDurationStorage Conditions
Powder-20°CUp to 3 yearsSealed, away from moisture and direct sunlight.
Powder-80°CUp to 2 yearsSealed, away from moisture and light.
In Solvent (e.g., DMSO)-20°CUp to 1 monthSealed, away from moisture and light.
In Solvent (e.g., DMSO)-80°CUp to 1 yearSealed, away from moisture and light.

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO100 mg/mL (159.31 mM)Sonication is recommended.
DMF20 mg/mL (31.86 mM)Sonication is recommended.
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL (0.8 mM)Sonication is recommended.
Ethanol1 mg/mL

Experimental Protocols

Standard Protocol for Measuring Elastase Activity

This protocol provides a general guideline for using this compound to measure the activity of human neutrophil elastase.

  • Reagent Preparation :

    • Assay Buffer : A common buffer is 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0. Another option is 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0.

    • Substrate Stock Solution : Prepare a 10 mM stock solution of this compound in DMSO.

    • Enzyme Solution : Dilute human neutrophil elastase to the desired concentration in the assay buffer.

  • Assay Procedure :

    • Add 50 µL of the diluted elastase solution to each well of a 96-well black flat-bottom plate.

    • Prepare a substrate working solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).

    • Initiate the reaction by adding 50 µL of the substrate working solution to each well.

    • Include appropriate controls, such as enzyme-free and substrate-free wells, to account for background fluorescence and substrate auto-hydrolysis.

  • Measurement :

    • Immediately place the plate in a fluorometer pre-warmed to 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

    • Record measurements every minute for 15-30 minutes.

  • Data Analysis :

    • Calculate the rate of reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve.

    • A standard curve using free 7-amino-4-methylcoumarin (B1665955) can be used to convert the fluorescence units to the concentration of the released product.

Troubleshooting Guide

Issue 1: High background fluorescence in blank (no enzyme) wells.

Possible Cause Troubleshooting Step
Substrate Instability/Spontaneous Hydrolysis Ensure the assay buffer pH is within the optimal range (typically 7.5-8.0). Avoid prolonged incubation times and exposure to light. Prepare fresh substrate working solution for each experiment.
Contaminated Reagents Use high-purity water and reagents to prepare all solutions. Prepare fresh buffers and solutions. Filter-sterilize buffers if necessary.
Well-to-Well Contamination Use careful pipetting techniques to avoid cross-contamination between wells.

Issue 2: Low or no elastase activity detected.

Possible Cause Troubleshooting Step
Inactive Enzyme Aliquot the enzyme upon receipt and store at the recommended temperature (-20°C or -80°C) to avoid repeated freeze-thaw cycles. Verify the activity of a new lot of enzyme with a positive control.
Presence of Inhibitors Ensure all glassware is thoroughly cleaned. Use high-purity reagents. If testing biological samples, consider potential endogenous inhibitors.
Incorrect Filter Set/Wavelengths Verify that the fluorometer is set to the correct excitation (~380 nm) and emission (~460 nm) wavelengths for AMC.
Incomplete Substrate Solubilization Ensure the this compound is fully dissolved in the organic solvent before diluting into the aqueous assay buffer. Vortexing or gentle warming may aid dissolution.

Issue 3: High variability between replicate wells.

Possible Cause Troubleshooting Step
Pipetting Errors Calibrate pipettes regularly. Use appropriate and consistent pipetting techniques, especially for small volumes.
Temperature Fluctuations Ensure all reagents and the microplate are equilibrated to the assay temperature (e.g., 37°C) before initiating the reaction.
Incomplete Mixing Gently mix the contents of the wells after adding the final reagent, for example, by using a plate shaker for a few seconds.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Reagents Prepare Assay Buffer, Enzyme, and Substrate Stock Solutions Working_Solutions Prepare Enzyme and Substrate Working Solutions Reagents->Working_Solutions Add_Enzyme Add Enzyme Solution to Microplate Wells Add_Substrate Initiate Reaction: Add Substrate Solution Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure Fluorescence (Ex: ~380nm, Em: ~460nm) Incubate->Measure Analyze Calculate Reaction Rate Measure->Analyze

Caption: General experimental workflow for an elastase assay using this compound.

Troubleshooting_Flowchart Start Problem Encountered High_Background High Background Fluorescence? Start->High_Background Low_Activity Low/No Activity? High_Background->Low_Activity No Check_Substrate Check for Substrate Auto-hydrolysis (Substrate only control) High_Background->Check_Substrate Yes High_Variability High Variability? Low_Activity->High_Variability No Check_Enzyme Verify Enzyme Activity (Positive Control) Low_Activity->Check_Enzyme Yes Check_Pipetting Review Pipetting Technique & Calibration High_Variability->Check_Pipetting Yes Solution Problem Resolved High_Variability->Solution No, consult further. Check_Contamination Check Reagents for Contamination Check_Substrate->Check_Contamination Check_Contamination->Solution Check_Wavelengths Confirm Fluorometer Settings Check_Enzyme->Check_Wavelengths Check_Solubility Ensure Complete Substrate Solubilization Check_Wavelengths->Check_Solubility Check_Solubility->Solution Check_Temp Ensure Temperature Equilibration Check_Pipetting->Check_Temp Check_Mixing Ensure Proper Mixing in Wells Check_Temp->Check_Mixing Check_Mixing->Solution

Caption: A troubleshooting flowchart for common issues in elastase assays.

References

How to choose the right controls for MeOSuc-AAPV-AMC assay.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the MeOSuc-AAPV-AMC fluorogenic substrate to assay elastase activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a fluorometric method used to measure the activity of elastase enzymes, such as human neutrophil elastase and porcine pancreatic elastase.[1][2] The substrate, MeOSuc-Ala-Ala-Pro-Val-AMC, is a synthetic peptide that is specifically cleaved by elastase between the valine (Val) and 7-amino-4-methylcoumarin (B1665955) (AMC) residues. In its intact form, the substrate is weakly fluorescent. Upon cleavage by elastase, the highly fluorescent AMC molecule is released. The rate of increase in fluorescence is directly proportional to the elastase activity in the sample and can be measured using a fluorescence plate reader at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[1][3][4]

Q2: What are the essential controls for a this compound assay?

To ensure the validity and reliability of your results, it is crucial to include a comprehensive set of controls in your experimental design. The following controls are recommended:

  • Positive Control: A sample containing a known, active elastase enzyme. This control validates that the assay is working correctly and provides a benchmark for comparing the activity in your experimental samples. Purified human neutrophil elastase or porcine pancreatic elastase are commonly used.

  • Negative Control (Inhibitor Control): A sample containing active elastase that has been treated with a specific elastase inhibitor. This control demonstrates the specificity of the assay and ensures that the observed activity is indeed from elastase. Sivelestat and MeOSuc-AAPV-CMK are potent and specific inhibitors of elastase.

  • No-Enzyme Control (Substrate Blank): A well containing all assay components except for the enzyme. This control measures the background fluorescence of the substrate and buffer and helps to identify any potential substrate degradation that is not enzyme-mediated.

  • No-Substrate Control (Enzyme Blank): A well containing the enzyme and all other components except for the substrate. This control accounts for any intrinsic fluorescence of the enzyme preparation or other components in the reaction mixture.

  • Vehicle Control: If your test compounds or inhibitors are dissolved in a solvent (e.g., DMSO), this control should contain the enzyme and the same concentration of the solvent as your experimental wells. This is important to account for any potential effects of the solvent on enzyme activity.

Troubleshooting Guide

Issue: Low or No Fluorescent Signal

Potential Cause Recommended Solution
Inactive Enzyme Ensure proper storage and handling of the elastase enzyme. Avoid repeated freeze-thaw cycles. Run a positive control with a fresh, known active enzyme to verify assay performance.
Incorrect Wavelength Settings Verify that the excitation and emission wavelengths on the fluorescence plate reader are set correctly for AMC (Ex: ~380 nm, Em: ~460 nm).
Suboptimal Assay Conditions The activity of elastase is sensitive to pH and temperature. Ensure the assay buffer is at the optimal pH (typically 7.5-8.5) and the incubation is performed at the recommended temperature (e.g., 37°C).
Inhibitors in Sample Samples may contain endogenous elastase inhibitors. Consider sample purification or dilution to minimize their effect.

Issue: High Background Fluorescence

Potential Cause Recommended Solution
Substrate Instability The this compound substrate can undergo spontaneous hydrolysis. Prepare fresh substrate solutions for each experiment and protect them from light. Use a no-enzyme control to quantify and subtract the background fluorescence.
Contaminated Reagents Buffers or other reagents may be contaminated with other proteases. Use high-purity reagents and prepare fresh solutions.
Autofluorescence of Test Compounds If screening for inhibitors, the test compounds themselves may be fluorescent at the assay wavelengths. Measure the fluorescence of the compounds alone and subtract this from the experimental values.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the this compound assay.

Table 1: Substrate and Enzyme Properties

Parameter Value Enzyme
Km 362 µMHuman Leukocyte & Porcine Pancreatic Elastase
Excitation Wavelength ~380 nmN/A
Emission Wavelength ~460 nmN/A

Table 2: Recommended Controls and Inhibitors

Control/Inhibitor Typical Concentration Purpose
Human Neutrophil Elastase 0.5 nM or higherPositive Control
Sivelestat IC50: 44 nMNegative Control (Inhibitor)
MeOSuc-AAPV-CMK Varies (irreversible inhibitor)Negative Control (Inhibitor)

Experimental Protocols

Standard 96-Well Plate Assay Protocol for Elastase Activity

This protocol provides a general framework for measuring elastase activity using the this compound substrate in a 96-well plate format.

Materials:

  • This compound substrate

  • Purified Human Neutrophil Elastase (or Porcine Pancreatic Elastase)

  • Elastase Inhibitor (e.g., Sivelestat)

  • Assay Buffer (e.g., 200 mM Tris-HCl, 500 mM NaCl, pH 8.0)

  • DMSO (for dissolving substrate and inhibitors)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in aliquots.

    • Enzyme Working Solution: Dilute the elastase stock solution in Assay Buffer to the desired concentration (e.g., 1 nM final concentration). Prepare fresh before use.

    • Inhibitor Stock Solution: Prepare a stock solution of the elastase inhibitor in DMSO.

  • Assay Setup:

    • Prepare the 96-well plate by adding the components in the order specified in the table below. It is recommended to perform all measurements in triplicate.

Well Type Assay Buffer Enzyme Inhibitor/Vehicle Substrate Final Volume
Sample X µL10 µL10 µL (Test Compound)20 µL100 µL
Positive Control X µL10 µL10 µL (Vehicle)20 µL100 µL
Negative Control X µL10 µL10 µL (Inhibitor)20 µL100 µL
No-Enzyme Control X µL-10 µL (Vehicle)20 µL100 µL
No-Substrate Control X µL10 µL10 µL (Vehicle)-100 µL
Vehicle Control X µL10 µL10 µL (Vehicle)20 µL100 µL
  • Incubation:

    • After adding the enzyme and inhibitor/vehicle, gently mix and incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the this compound working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve.

    • Subtract the rate of the no-enzyme control from all other wells.

    • Compare the rates of the sample wells to the positive and negative controls.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_setup Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Substrate Prepare Substrate (this compound) Add_Substrate Initiate with Substrate Prep_Substrate->Add_Substrate Prep_Enzyme Prepare Enzyme (Elastase) Add_Enzyme Add Enzyme/Vehicle Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare Inhibitor (e.g., Sivelestat) Add_Inhibitor Add Inhibitor/Vehicle/ Test Compound Prep_Inhibitor->Add_Inhibitor Add_Buffer Add Assay Buffer Add_Buffer->Add_Enzyme Add_Enzyme->Add_Inhibitor Incubate_Inhibitor Incubate (37°C) Add_Inhibitor->Incubate_Inhibitor Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rates Measure_Fluorescence->Calculate_Rate Normalize_Controls Normalize to Controls Calculate_Rate->Normalize_Controls Determine_Activity Determine Elastase Activity/ Inhibition Normalize_Controls->Determine_Activity

Caption: Experimental workflow for the this compound assay.

Signaling_Pathway cluster_inflammation Inflammatory Stimulus cluster_neutrophil Neutrophil Activation cluster_ecm Extracellular Matrix Degradation cluster_inhibition Inhibition Stimulus Inflammatory Stimulus Neutrophil Neutrophil Stimulus->Neutrophil Elastase_Release Neutrophil Elastase Release Neutrophil->Elastase_Release ECM Extracellular Matrix (e.g., Elastin) Elastase_Release->ECM cleavage Degradation Matrix Degradation & Tissue Damage ECM->Degradation Inhibitor Elastase Inhibitor (e.g., Sivelestat) Inhibitor->Elastase_Release inhibition

Caption: Simplified signaling pathway of neutrophil elastase action and inhibition.

References

Technical Support Center: Optimizing MeOSuc-AAPV-AMC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time and overall experimental success with the fluorogenic neutrophil elastase substrate, MeOSuc-AAPV-AMC.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for my this compound assay?

A1: There is no single optimal incubation time, as it depends on several factors, including enzyme concentration, substrate concentration, temperature, and the specific activity of your enzyme. The key is to measure the reaction kinetics within the linear range, where the rate of product formation is constant. A typical incubation time for kinetic assays is 15-30 minutes, with measurements taken at regular intervals (e.g., every 1-2 minutes). For endpoint assays, a fixed incubation time (e.g., 30 or 60 minutes) can be used, but it is crucial to first establish that the reaction remains in the linear phase throughout this period.

Q2: How do I determine the linear range of my assay?

A2: To determine the linear range, perform a time-course experiment. Set up a reaction with your desired enzyme and substrate concentrations and measure the fluorescence at multiple time points (e.g., every minute for 30-60 minutes). Plot the fluorescence intensity against time. The linear range is the period during which the plot shows a straight line, indicating a constant reaction rate. Subsequent experiments should be conducted within this time frame.

Q3: What are the recommended excitation and emission wavelengths for this compound?

A3: The recommended excitation wavelength for this compound is in the range of 355-380 nm, and the emission wavelength is between 440-460 nm.[1][2]

Q4: How should I prepare and store the this compound substrate?

A4: The solid substrate should be stored at -20°C. For experimental use, create a stock solution by dissolving the substrate in an organic solvent like DMSO. This stock solution can also be stored at -20°C for several weeks, although it is best to prepare fresh dilutions in the assay buffer for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments, with a focus on problems related to incubation and signal generation.

Problem Potential Causes Troubleshooting Steps
High background fluorescence in "no enzyme" control wells 1. Substrate instability: The this compound substrate may be undergoing spontaneous hydrolysis in the assay buffer.[3] 2. Contaminated reagents: The buffer or substrate solution may be contaminated with other proteases or fluorescent compounds.[3]1. Test substrate stability: Incubate the substrate in the assay buffer without the enzyme and measure fluorescence over time. If it increases, consider adjusting the buffer pH (typically optimal between 7.5-8.0) or preparing fresh buffer.[3] 2. Use high-purity reagents: Prepare fresh solutions using high-purity water and reagents.
Low or no signal in positive control wells 1. Inactive enzyme: The elastase may have lost activity due to improper storage or handling. 2. Presence of inhibitors: The sample or buffer may contain elastase inhibitors.1. Verify enzyme activity: Aliquot the enzyme upon receipt and store it at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. Test with a known positive control if available. 2. Ensure reagent purity: Use high-purity water and reagents, and ensure all labware is thoroughly cleaned.
Non-linear reaction rate (signal plateaus quickly) 1. Substrate depletion: The enzyme concentration is too high for the given substrate concentration, leading to rapid consumption of the substrate. 2. Enzyme instability: The enzyme may not be stable under the assay conditions for extended periods.1. Optimize enzyme concentration: Perform a titration of the enzyme concentration to find a level that results in a linear reaction rate for the desired incubation time. 2. Reduce incubation time: If the initial rate is linear, shorten the incubation period for your measurements to stay within this range.
High variability between replicate wells 1. Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate. 2. Temperature fluctuations: Elastase activity is sensitive to temperature. 3. Incomplete substrate solubilization: The substrate is not fully dissolved in the assay buffer.1. Calibrate pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 2. Equilibrate reagents: Allow all reagents and plates to reach the assay temperature before starting the reaction. 3. Ensure complete dissolution: Ensure the this compound is fully dissolved in the organic solvent before diluting it into the aqueous assay buffer. Gentle vortexing may help.

Experimental Protocols

Protocol 1: Determining the Linear Range of the Reaction

This protocol outlines the steps to identify the optimal incubation time for your this compound assay.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 0.1 M Tris-HCl with 0.5 M NaCl at pH 8.0.

    • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

    • Enzyme Solution: Prepare a stock solution of human neutrophil elastase and dilute it to the desired concentration in the assay buffer just before use.

  • Assay Procedure:

    • Add 50 µL of the diluted enzyme solution to the wells of a 96-well black, flat-bottom plate.

    • To initiate the reaction, add 50 µL of the this compound working solution (diluted from the stock in assay buffer to the desired final concentration, e.g., 100 µM) to each well.

    • Immediately place the plate in a fluorometer pre-set to the assay temperature (e.g., 37°C).

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 1 minute) for 30-60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity (RFU) against time (minutes).

    • Identify the time interval where the plot is linear. This is your optimal incubation window.

Data Presentation

Table 1: Key Parameters for this compound
ParameterValueReference
Excitation Wavelength 355-380 nm
Emission Wavelength 440-460 nm
Km for Human Leukocyte Elastase ~130 µM - 362 µM
Recommended Solvent DMSO
Storage Temperature (Solid) -20°C

Visualizations

Enzymatic_Reaction cluster_0 Enzymatic Cleavage This compound This compound Cleaved Peptide Cleaved Peptide This compound->Cleaved Peptide Cleavage Site AMC (Fluorescent) AMC (Fluorescent) This compound->AMC (Fluorescent) Releases Neutrophil Elastase Neutrophil Elastase Neutrophil Elastase->this compound Acts on

Caption: Enzymatic cleavage of this compound by neutrophil elastase.

Incubation_Time_Optimization_Workflow A Prepare Reagents (Enzyme, Substrate, Buffer) B Set up Reaction in 96-well Plate A->B C Measure Fluorescence Kinetically (e.g., every min for 30-60 min) B->C D Plot Fluorescence vs. Time C->D E Identify Linear Range D->E F Determine Optimal Incubation Time E->F

Caption: Workflow for optimizing incubation time in this compound assays.

References

Technical Support Center: Minimizing Signal Variability in MeOSuc-AAPV-AMC Plate Reader Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MeOSuc-AAPV-AMC assays. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing signal variability in their plate reader experiments.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during your this compound assays in a question-and-answer format.

Q1: What are the most common causes of high variability between replicate wells?

High variability between replicates is often due to inconsistencies in assay setup and execution. The primary factors include:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes of enzyme or substrate, can introduce significant variability.[1][2] It is crucial to use calibrated pipettes and proper pipetting techniques.[1]

  • Temperature Fluctuations: Enzyme activity is highly dependent on temperature.[1] Ensure that all reagents and microplates are equilibrated to the assay temperature before initiating the reaction.[1] Avoid stacking plates during incubation to ensure uniform temperature distribution.[3]

  • Evaporation (Edge Effects): The outer wells of a microplate are more susceptible to evaporation, which can concentrate reactants and alter reaction rates.[1] To mitigate this, use sealing films and ensure the incubator has adequate humidity.[3][4]

  • Incomplete Mixing: Failure to properly mix the contents of each well can lead to non-uniform reaction kinetics.

Q2: My fluorescence signal is very low. What should I do?

Low signal intensity can be frustrating, but several factors can be addressed:

  • Incorrect Plate Reader Settings: One of the most common issues is a mismatch between the fluorophore's spectra and the instrument's filter settings.[4] For this compound, the excitation wavelength is around 380 nm and the emission wavelength is around 460 nm.[5][6]

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.[1] It is recommended to aliquot the enzyme upon receipt and store it at the recommended temperature (e.g., -20°C or -80°C) to avoid repeated freeze-thaw cycles.[1]

  • Substrate Precipitation: this compound has limited solubility in aqueous solutions and may precipitate if the concentration of the organic solvent (like DMSO) is too low in the final assay volume.[1]

  • Low Gain or Integration Time: The plate reader's gain settings might be too low, or the integration time may be too short.[4][7] Increasing these settings can help boost the detection of a weak signal.[4]

Q3: I'm observing a high background fluorescence signal. How can I reduce it?

High background can mask the true signal from your enzymatic reaction. Here are some common causes and solutions:

  • Substrate Instability: The this compound substrate can undergo spontaneous hydrolysis, leading to the release of the fluorophore and a high background signal.[1][8] It is advisable to prepare fresh substrate dilutions for each experiment.[1]

  • Contaminated Reagents: The assay buffer, substrate stock solution, or even the enzyme preparation might be contaminated with other proteases or fluorescent impurities.[1][9] Using high-purity reagents and preparing fresh solutions can help minimize this.[1]

  • Autofluorescence: The microplate itself can contribute to background fluorescence.[4] Using black-walled, clear-bottom plates is a simple way to reduce stray signals.[4][10] Some components of cell culture media, like phenol (B47542) red or Fetal Bovine Serum, can also be autofluorescent.[10]

  • Light Leaks: Ensure the plate reader is not exposed to external light sources.[4]

Q4: My results are not reproducible between experiments. What could be the issue?

Lack of reproducibility can stem from several factors that may vary from day to day:

  • Reagent Preparation: Using freshly prepared reagents for each experiment is crucial.[2] Stock solutions of this compound in DMSO can be stored at -20°C for several weeks, but fresh dilutions in assay buffer should be made for each experiment.[1]

  • Inconsistent Incubation Times: Ensure that incubation times are precisely controlled and consistent across all experiments.[3]

  • Batch-to-Batch Reagent Variability: Using different batches of reagents (e.g., substrate, enzyme, buffer components) can introduce variability.[2]

  • Instrument Calibration: Regular maintenance and calibration of pipettes and plate readers are essential for reproducible results.[1]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for elastase assays using this compound.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueSource(s)
Molecular Weight627.69 g/mol [5]
Excitation Wavelength (Ex)355-380 nm[5][11][12]
Emission Wavelength (Em)440-460 nm[5][11][12]
AppearanceWhite to off-white solid[5]

Table 2: Solubility of this compound

SolventSolubilitySource(s)
DMSO100 mg/mL (159.31 mM)[5][6][13]
DMF20 mg/mL (31.86 mM)[13]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL (0.8 mM)[13][14]

Table 3: Kinetic Parameters of Common Elastase Substrates

SubstrateEnzymeKm (µM)Source(s)
This compoundHuman Leukocyte Elastase362[5][6]
MeOSuc-AAPV-AFCLeukocyte Elastase130[15]

Note: Kinetic parameters can vary depending on the specific isoform of the enzyme and the assay conditions.[16]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing the Substrate: Accurately weigh the required amount of solid this compound powder.

  • Dissolution: Dissolve the substrate in high-quality, anhydrous DMSO to a stock concentration of 10-20 mM.[1][13] Ultrasonic treatment may be necessary to ensure complete dissolution.[5][6]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][5] The stock solution in DMSO is stable for at least one month at -20°C and up to six months at -80°C.[5][6] Keep protected from light and moisture.[5]

Protocol 2: Standard Protocol for Measuring Neutrophil Elastase Activity
  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0).[1]

    • Enzyme Solution: Prepare a stock solution of human neutrophil elastase and dilute it to the desired working concentration in the assay buffer immediately before use.[1] Keep the enzyme on ice.

    • Substrate Working Solution: On the day of the experiment, dilute the this compound stock solution in the assay buffer to the final desired concentration (e.g., 2x the final assay concentration).[5] Protect the solution from light.[9]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the assay buffer to each well of a black, clear-bottom 96-well microplate.[5]

    • Add 10 µL of your test compound (or vehicle control) to the appropriate wells.

    • Add 20 µL of the diluted enzyme solution to each well, except for the "no-enzyme" control wells.[1]

    • Mix the contents of the wells gently by pipetting or using a plate shaker.

    • Incubate the plate at the desired temperature (e.g., 37°C) for a predetermined amount of time (e.g., 15 minutes).[1]

    • To initiate the reaction, add 20 µL of the this compound working solution to all wells.[1]

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition:

    • Set the plate reader to the optimal excitation (~380 nm) and emission (~460 nm) wavelengths for AMC.[5]

    • Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).[17]

  • Data Analysis:

    • Subtract the fluorescence of the "no-enzyme" control wells from all other readings to correct for background fluorescence.[17]

    • Calculate the rate of the reaction (V₀) from the linear portion of the fluorescence vs. time curve.[17]

    • Compare the reaction rates of your samples to the controls to determine the effect of your test compounds on elastase activity.

Visualizations

Enzymatic_Reaction cluster_0 Enzymatic Cleavage of this compound This compound This compound (Fluorogenic Substrate, Low Fluorescence) Products MeOSuc-AAPV + AMC (Highly Fluorescent) This compound->Products Cleavage by Elastase Elastase Neutrophil Elastase Elastase->Products

Caption: Enzymatic cleavage of this compound by neutrophil elastase.

Troubleshooting_Workflow Start Start Troubleshooting Issue High Signal Variability? Start->Issue Pipetting Check Pipetting Technique and Calibration Issue->Pipetting Yes LowSignal Low Signal? Issue->LowSignal No Temp Ensure Temperature Equilibration Pipetting->Temp Evaporation Use Plate Seals, Check Humidity Temp->Evaporation Evaporation->LowSignal Settings Verify Plate Reader Ex/Em Settings LowSignal->Settings Yes Background High Background? LowSignal->Background No Enzyme Check Enzyme Activity and Storage Settings->Enzyme Enzyme->Background Substrate Use Fresh Substrate, Protect from Light Background->Substrate Yes End Problem Resolved Background->End No Plates Use Black-Walled Plates Substrate->Plates Plates->End

Caption: A logical workflow for troubleshooting common assay problems.

Experimental_Workflow Prep Reagent Preparation (Buffer, Enzyme, Substrate) Plate Plate Setup (Buffer, Test Compound, Enzyme) Prep->Plate Incubate Pre-incubation Plate->Incubate Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Read Measure Fluorescence (Kinetic Read) Initiate->Read Analyze Data Analysis (Calculate Reaction Rates) Read->Analyze

Caption: A typical experimental workflow for a this compound assay.

References

Validation & Comparative

A Head-to-Head Comparison of Elastase Substrates: MeOSuc-AAPV-AMC vs. MeOSuc-AAPV-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of elastase activity is crucial for investigating its role in various physiological and pathological processes, including inflammation and tissue remodeling. The selection of an appropriate substrate is a critical determinant of assay sensitivity, reliability, and suitability for a given experimental design. This guide provides a comprehensive comparison of two widely used synthetic substrates for elastase: the fluorogenic MeOSuc-AAPV-AMC and the chromogenic MeOSuc-AAPV-pNA.

Neutrophil elastase, a serine protease, plays a significant role in the immune response.[1] However, its dysregulation is linked to inflammatory diseases, making it a key therapeutic target.[2] The peptide sequence Ala-Ala-Pro-Val (AAPV) mimics the natural cleavage sites of elastase, rendering these substrates highly specific.[3] The fundamental difference between the two lies in the reporter molecule released upon enzymatic cleavage: 7-amino-4-methylcoumarin (B1665955) (AMC) for the fluorogenic substrate and p-nitroaniline (pNA) for the chromogenic one.[1][4] This distinction dictates the detection method, sensitivity, and instrumentation required.

Quantitative Data Summary

The choice between this compound and MeOSuc-AAPV-pNA often hinges on the required sensitivity of the assay. The fluorogenic nature of this compound generally provides significantly higher sensitivity, making it ideal for detecting low levels of elastase activity. The following table summarizes key performance indicators for both substrates. It is important to note that the kinetic parameters presented are compiled from various studies and may have been determined under different experimental conditions; therefore, direct comparisons should be made with caution.

ParameterThis compound (Fluorogenic)MeOSuc-AAPV-pNA (Chromogenic)
Detection Method FluorometricColorimetric
Wavelength Excitation: 380 nm, Emission: 460 nm405 nm
Michaelis Constant (Km) ~140-362 µM for human leukocyte elastase~0.152 mM for human leukocyte elastase
Catalytic Efficiency (kcat/Km) ~120,000 M-1s-1 for human leukocyte elastase~5,464 - 330,000 M-1s-1 depending on buffer conditions
Sensitivity Generally higher than chromogenic substratesGenerally lower than fluorogenic substrates
Instrumentation Fluorometer (plate reader)Spectrophotometer (plate reader)

Principle of Detection

The enzymatic cleavage of these substrates by elastase results in the release of a reporter molecule that can be quantified.

This compound (Fluorogenic)

In its intact form, the AMC fluorophore is quenched. Upon cleavage by elastase, the free 7-amino-4-methylcoumarin is released, leading to a significant increase in fluorescence. This change in fluorescence intensity is directly proportional to the elastase activity and can be measured over time.

MeOSuc-AAPV-pNA (Chromogenic)

The uncleaved substrate is colorless. Elastase-mediated hydrolysis releases p-nitroaniline (pNA), which has a distinct yellow color. The rate of color development is proportional to the enzyme's activity and can be quantified by measuring the increase in absorbance at or near 405 nm.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the enzymatic reaction mechanism and a typical experimental workflow for an elastase assay.

G Enzymatic Cleavage of Elastase Substrates cluster_AMC Fluorogenic Detection cluster_pNA Colorimetric Detection This compound This compound AMC_product MeOSuc-AAPV + AMC (Fluorescent) This compound->AMC_product Elastase MeOSuc-AAPV-pNA MeOSuc-AAPV-pNA pNA_product MeOSuc-AAPV + pNA (Yellow) MeOSuc-AAPV-pNA->pNA_product Elastase G Generalized Elastase Assay Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme, and Substrate Solutions Start->Prepare_Reagents Add_Reagents Add Enzyme and Buffer to Microplate Wells Prepare_Reagents->Add_Reagents Initiate_Reaction Add Substrate to Initiate Reaction Add_Reagents->Initiate_Reaction Measure_Signal Measure Absorbance (405 nm) or Fluorescence (Ex/Em 380/460 nm) Kinetically Initiate_Reaction->Measure_Signal Analyze_Data Calculate Rate of Reaction (ΔSignal / Time) Measure_Signal->Analyze_Data End End Analyze_Data->End

References

A Head-to-Head Comparison of Elastase Quantification Methods: MeOSuc-AAPV-AMC vs. ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of elastase is critical for studying its role in physiological and pathological processes. Elastase activity is implicated in numerous inflammatory diseases, making it a key therapeutic target. The two most common methods for its quantification are the enzyme-linked immunosorbent assay (ELISA) and the fluorogenic substrate assay using MeOSuc-AAPV-AMC.

This guide provides an objective comparison of these two methods, detailing their principles, performance metrics, and experimental protocols to help you select the most suitable assay for your research needs. The primary distinction lies in what is being measured: ELISA quantifies the total elastase protein concentration, while the this compound assay measures the enzyme's catalytic activity.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of the this compound fluorogenic assay and the Elastase ELISA.

FeatureThis compound AssayElastase ELISA (Sandwich)
Principle FluorogenicImmunoassay
Analyte Measured Enzymatic ActivityProtein Concentration (Total: active, inactive, complexed)
Detection Method Cleavage of a synthetic peptide (MeOSuc-AAPV) releases a fluorescent molecule (AMC).[1]Specific antibodies bind to the elastase protein, which is then detected by an enzyme-linked secondary antibody.[2][3]
Sensitivity High; suitable for detecting low levels of enzymatic activity.[4]Very High; typically in the pg/mL range.[5]
Specificity Highly sensitive for neutrophil elastase, but potential for cross-reactivity with other proteases like proteinase 3.High; relies on the specificity of monoclonal antibodies. Generally low cross-reactivity with other proteins.
Sample Types Purified enzyme, cell lysates, conditioned medium, bronchoalveolar lavage fluid.Cell culture supernatants, serum, plasma, stool, cell lysates.
Assay Time Rapid; typically 15-60 minutes for kinetic reads.Longer; ranges from 90 minutes to over 4 hours due to multiple incubation and wash steps.
Required Equipment Fluorescence microplate reader.Absorbance microplate reader.
Data Output Rate of fluorescence increase (RFU/min), which is proportional to enzyme activity.Optical Density (OD), which is proportional to protein concentration.
Throughput High; easily adaptable for high-throughput screening (HTS).Moderate to High; dependent on the number of wash steps.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for both methods and a logical comparison to aid in assay selection.

MeOSuc-AAPV-AMC_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Assay Buffer (e.g., Tris-HCl) P3 Dilute Substrate Stock in Assay Buffer P1->P3 P2 Dissolve Substrate (this compound) in DMSO (Stock) P2->P3 P4 Prepare Sample (e.g., Cell Lysate) A1 Add Sample to Microplate Well P4->A1 A2 Initiate Reaction: Add Diluted Substrate A1->A2 A3 Incubate at 37°C A2->A3 D1 Measure Fluorescence (Ex: 380nm, Em: 460nm) Kinetically A3->D1 D2 Calculate Rate (RFU/min) D1->D2 D3 Determine Elastase Activity D2->D3

Caption: Experimental workflow for elastase activity measurement using this compound.

ELISA_Workflow cluster_plate Plate Preparation cluster_assay Assay Steps cluster_detection Detection & Analysis S1 Plate Pre-coated with Capture Antibody S2 Add Samples/ Standards S1->S2 S3 Incubate (e.g., 2h, RT) S2->S3 W1 Wash Plate S3->W1 S4 Add Detection Antibody W1->S4 S5 Incubate (e.g., 2h, RT) S4->S5 W2 Wash Plate S5->W2 S6 Add Enzyme Conjugate (e.g., Streptavidin-HRP) W2->S6 S7 Incubate (e.g., 20 min) S6->S7 W3 Wash Plate S7->W3 S8 Add Substrate (e.g., TMB) W3->S8 S9 Incubate (e.g., 20 min) S8->S9 S10 Add Stop Solution S9->S10 D1 Read Absorbance (e.g., 450nm) S10->D1 D2 Generate Standard Curve D1->D2 D3 Calculate Elastase Concentration D2->D3

Caption: Workflow for a typical sandwich ELISA for elastase quantification.

Method_Comparison cluster_substrate Considerations for Activity Assay cluster_elisa Considerations for ELISA start What is the Research Question? q_activity Measuring enzyme function, inhibitor screening, or catalytic rate? start->q_activity q_concentration Measuring total protein expression, diagnostic biomarker levels, or protein presence? start->q_concentration meth_substrate Use this compound (Activity Assay) q_activity->meth_substrate meth_elisa Use ELISA (Concentration Assay) q_concentration->meth_elisa adv_sub Advantages: - Fast - High-throughput - Measures functional enzyme meth_substrate->adv_sub dis_sub Disadvantages: - Potential cross-reactivity - Doesn't measure inactive enzyme meth_substrate->dis_sub adv_elisa Advantages: - Very high sensitivity & specificity - Measures total protein meth_elisa->adv_elisa dis_elisa Disadvantages: - Slower, more steps - Doesn't reflect enzyme function meth_elisa->dis_elisa

Caption: Logical diagram for choosing between this compound and ELISA.

Experimental Protocols

Below are generalized protocols for performing elastase quantification using both methods. These should be optimized for specific experimental conditions.

This compound Fluorogenic Substrate Assay

This protocol is for measuring elastase activity in a 96-well plate format.

Reagent Preparation:

  • Assay Buffer: Prepare a buffer solution of 0.1 M Tris-HCl with 0.5 M NaCl, adjusted to pH 8.0.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 20 mM. Store stock solutions at -20°C or -80°C for long-term stability.

  • Substrate Working Solution: Immediately before use, dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM). Protect from light.

  • Enzyme/Sample Solution: Prepare samples (e.g., cell lysates, purified enzyme) diluted in Assay Buffer.

Assay Procedure:

  • Add 50 µL of your sample (or positive/negative controls) to the wells of a black, clear-bottom 96-well microplate.

  • To initiate the reaction, add 50 µL of the Substrate Working Solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity every minute for 15-30 minutes, using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

Data Analysis:

  • Calculate the rate of reaction (V₀) by determining the slope of the linear portion of the fluorescence vs. time curve.

  • Compare the reaction rates of samples to controls to determine relative elastase activity or the effect of inhibitors.

Elastase Sandwich ELISA Protocol

This is a generalized protocol for a 96-well plate sandwich ELISA.

Reagent Preparation:

  • Prepare all reagents, including Wash Buffer, standards, and samples, according to the kit manufacturer's instructions.

  • Reconstitute the lyophilized elastase standard to create a stock solution and perform serial dilutions to generate a standard curve (e.g., from 20,000 pg/mL down to 312 pg/mL).

Assay Procedure:

  • Binding: Add 100 µL of each standard and sample into the appropriate wells of the antibody-pre-coated microplate. Cover and incubate for 2 hours at room temperature.

  • Washing: Discard the solution and wash the plate three times with Wash Buffer. Ensure complete removal of liquid after the final wash by blotting the plate on absorbent paper.

  • Detection: Add 100 µL of the diluted Detection Antibody to each well. Cover and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as described above.

  • Conjugate Addition: Add 100 µL of the Streptavidin-HRP working solution to each well. Cover and incubate for 20 minutes at room temperature, protected from light.

  • Washing: Repeat the wash step. A total of five washes may be required at this stage.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 20 minutes at room temperature in the dark. A blue color will develop.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. Gently tap the plate to mix.

  • Reading: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the OD of the blank from all sample and standard readings.

  • Generate a standard curve by plotting the mean OD for each standard against its concentration.

  • Use the standard curve to interpolate the concentration of elastase in the unknown samples.

References

Measuring Neutrophil Elastase: A Comparison of MeOSuc-AAPV-AMC Fluorescence and Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying neutrophil elastase is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of two common techniques: the MeOSuc-AAPV-AMC fluorescence assay for enzymatic activity and western blotting for total protein quantification.

Neutrophil elastase, a serine protease released by neutrophils, is a key player in the immune response and is implicated in inflammatory diseases when dysregulated.[1] Consequently, robust methods for its measurement are essential. The this compound assay provides a direct measure of the enzyme's catalytic activity, while western blotting allows for the quantification of the total amount of neutrophil elastase protein, including both its active and inactive forms. Understanding the correlation between these two methods is vital for a complete interpretation of experimental results.

Quantitative Data Summary: A Tale of Two Measurements

Directly correlating the relative fluorescence units (RFU) from a this compound assay with the band intensity from a western blot requires careful experimental design and is not always linear. The fluorescence assay measures the enzymatic activity, which can be influenced by inhibitors or post-translational modifications, whereas western blotting quantifies the total protein amount.

A study characterizing elastase-like activity in different cell lines demonstrated the complementary nature of these assays. While the this compound assay showed enzymatic activity in both U937 and HL-60 cell lysates, subsequent western blot analysis confirmed the presence of human neutrophil elastase (HNE) in U937 cells and peripheral blood mononuclear cells (PMNs), but not in HL-60 cells.[2][3] This highlights that a positive signal in the activity assay does not always equate to the presence of HNE, and orthogonal validation with a method like western blotting is critical.[2][3]

The following table summarizes the key quantitative parameters for each method:

ParameterThis compound Fluorescence AssayWestern Blot
Principle Enzymatic cleavage of a fluorogenic substrate (this compound) releases a fluorescent molecule (AMC), where the rate of fluorescence increase is proportional to active elastase.[1][3][4]Immunodetection of the neutrophil elastase protein after separation by size using gel electrophoresis. Band intensity is proportional to the total amount of protein (active and inactive).
Units of Measurement Relative Fluorescence Units (RFU) per unit of time, or concentration of released product (AMC) determined from a standard curve.[1]Arbitrary densitometry units, often normalized to a loading control.
Sensitivity High, suitable for detecting low levels of enzyme activity.[1]Dependent on antibody affinity and concentration, generally in the nanogram range.[5]
Specificity The MeOSuc-AAPV peptide sequence is designed for specificity to elastase-like serine proteases.[1][2] However, other proteases may show some activity.[2][3]Highly specific to the target protein, dependent on the primary antibody used.
Throughput High, amenable to 96-well plate format.[1][6]Low to medium, involves multiple manual steps.

Experimental Workflow

The following diagram illustrates a typical workflow for correlating this compound fluorescence data with western blot results for neutrophil elastase.

G Experimental Workflow for Correlating NE Activity and Protein Levels cluster_sample Sample Preparation cluster_activity Activity Assay cluster_blot Western Blot sample Cell or Tissue Sample lysate Prepare Cell/Tissue Lysate sample->lysate protein_quant Quantify Total Protein (e.g., BCA Assay) lysate->protein_quant activity_assay This compound Assay protein_quant->activity_assay Use equal protein amounts sds_page SDS-PAGE protein_quant->sds_page Load equal protein amounts fluorescence Measure Fluorescence (Ex: 380nm, Em: 460nm) activity_assay->fluorescence activity_data Calculate Enzymatic Activity fluorescence->activity_data correlation Correlate Activity Data with Protein Levels activity_data->correlation transfer Protein Transfer to Membrane sds_page->transfer probing Probe with Anti-NE Antibody transfer->probing detection Detect and Quantify Band Intensity probing->detection detection->correlation

Caption: Workflow for correlating neutrophil elastase (NE) activity with protein levels.

Signaling Pathway Involving Neutrophil Elastase

Neutrophil elastase is a key effector molecule in inflammatory signaling pathways. Upon neutrophil activation, it is released from azurophilic granules and can degrade a variety of extracellular matrix proteins and bacterial components. Its activity is tightly regulated by endogenous inhibitors like alpha-1 antitrypsin.

G Neutrophil Elastase in Inflammation cluster_neutrophil Neutrophil cluster_extracellular Extracellular Space stimuli Inflammatory Stimuli (e.g., LPS, fMLP) activation Neutrophil Activation stimuli->activation degranulation Degranulation activation->degranulation ne_release Neutrophil Elastase (NE) Release degranulation->ne_release ecm_degradation ECM Degradation ne_release->ecm_degradation pathogen_degradation Pathogen Degradation ne_release->pathogen_degradation inhibitor α1-Antitrypsin (AAT) ne_release->inhibitor Inhibition tissue_damage tissue_damage ecm_degradation->tissue_damage immune_response immune_response pathogen_degradation->immune_response

Caption: Role of Neutrophil Elastase in inflammation.

Experimental Protocols

This compound Fluorescence Assay

This protocol is a generalized procedure and should be optimized for specific experimental conditions.[1]

Materials:

  • Human Neutrophil Elastase (positive control)

  • This compound substrate[1][7][8][9]

  • Assay Buffer (e.g., 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)[1][3]

  • 96-well black flat-bottom plate[1]

  • Fluorometer capable of excitation at ~380 nm and emission at ~460 nm[1][7][8]

  • DMSO for substrate dissolution[1]

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.[1]

  • Prepare Working Solutions:

    • Dilute the neutrophil elastase standard and samples to the desired concentration in Assay Buffer.

    • Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

  • Assay Reaction:

    • Add 50 µL of the diluted sample or standard to each well of the 96-well plate.

    • To initiate the reaction, add 50 µL of the this compound working solution to each well.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorometer pre-warmed to 37°C.

    • Measure the fluorescence at excitation/emission wavelengths of 380/460 nm at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes.[1][3]

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve.

    • A standard curve using free 7-amino-4-methylcoumarin (B1665955) (AMC) can be used to convert the fluorescence units to the concentration of the released product.[1]

Western Blot for Neutrophil Elastase

This is a general protocol and may require optimization based on the specific antibody and detection system used.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Neutrophil Elastase[10][11]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare whole-cell or cytoplasmic extracts from samples. A common method involves lysing cells in a buffer containing protease inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-40 µg of total protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-neutrophil elastase antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensity using densitometry software. Normalize the results to a loading control like β-actin or GAPDH.[10]

References

A Head-to-Head Comparison: The Superiority of Fluorogenic MeOSuc-AAPV-AMC over Chromogenic Substrates for Elastase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases and the development of therapeutic inhibitors, the accurate and sensitive measurement of neutrophil elastase activity is paramount. Neutrophil elastase, a serine protease, is a key player in the immune response, but its dysregulation is implicated in various pathologies. The choice of substrate for quantifying its enzymatic activity is a critical determinant of experimental success. This guide provides an objective comparison of the fluorogenic substrate, Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC), with its chromogenic alternative, Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA), highlighting the significant advantages of the former.

The fundamental difference between these two substrates lies in the reporter molecule that is released upon enzymatic cleavage by elastase. This compound yields a highly fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), while MeOSuc-AAPV-pNA produces a colored product, p-nitroanilide (pNA). This distinction in the detection modality translates to substantial differences in sensitivity and the lower limit of detection.

Quantitative Data Summary: A Clear Advantage in Sensitivity

The kinetic parameters of an enzymatic substrate are crucial indicators of its performance. While a direct, side-by-side comparison of kinetic data under identical conditions is not always available in published literature, a compilation of data from various sources clearly demonstrates the superior sensitivity of this compound.

FeatureThis compound (Fluorogenic)MeOSuc-AAPV-pNA (Chromogenic)
Detection Method Fluorometric (Excitation: ~380 nm, Emission: ~460 nm)[1]Colorimetric (Absorbance at 405-410 nm)[2][3][4]
Michaelis Constant (Km) 362 µM (for Human Leukocyte Elastase)[2]Varies with buffer conditions
Limit of Detection (LOD) As low as 11 pMGenerally in the nanomolar range
Key Advantage Significantly higher sensitivityCost-effective and straightforward

Note: The presented kinetic parameters are sourced from different studies and may have been determined under varying experimental conditions. Therefore, a direct comparison should be approached with caution.

The Decisive Advantage: Enhanced Sensitivity

The most significant advantage of this compound is its substantially higher sensitivity. This makes it the preferred choice for applications where the detection of low levels of neutrophil elastase activity is crucial. Such scenarios include high-throughput screening of potential inhibitors where subtle changes in enzyme activity need to be accurately measured. In contrast, while MeOSuc-AAPV-pNA is a reliable and cost-effective substrate for routine assays, its lower sensitivity may not be sufficient for demanding applications.

Experimental Protocols

To ensure a fair comparison, the following are generalized protocols for a 96-well plate format. Researchers should optimize these protocols for their specific experimental conditions.

Fluorogenic Assay using this compound

Materials:

  • Human Neutrophil Elastase

  • This compound substrate

  • Assay Buffer (e.g., 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)

  • 96-well black flat-bottom plate

  • Fluorometer capable of excitation at 380 nm and emission at 460 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Prepare Working Solutions:

    • Dilute the neutrophil elastase to the desired concentration in Assay Buffer.

    • Dilute the this compound stock solution in Assay Buffer to the desired final concentration.

  • Assay Reaction:

    • Add 50 µL of the diluted neutrophil elastase solution to each well.

    • To initiate the reaction, add 50 µL of the this compound working solution to each well.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorometer pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve.

    • A standard curve using free 7-amino-4-methylcoumarin can be used to convert the fluorescence units to the concentration of the released product.

Chromogenic Assay using MeOSuc-AAPV-pNA

Materials:

  • Human Neutrophil Elastase

  • MeOSuc-AAPV-pNA substrate

  • Assay Buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)

  • 96-well clear flat-bottom plate

  • Spectrophotometer (microplate reader) capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve MeOSuc-AAPV-pNA in DMSO to a stock concentration of 20 mM.

  • Prepare Working Solutions:

    • Dilute the neutrophil elastase to the desired concentration in Assay Buffer.

    • Dilute the MeOSuc-AAPV-pNA stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).

  • Assay Reaction:

    • Add 50 µL of the diluted neutrophil elastase solution to each well.

    • To initiate the reaction, add 50 µL of the MeOSuc-AAPV-pNA working solution to each well.

  • Incubation and Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vo) from the linear portion of the absorbance vs. time curve.

Visualizing the Reaction Pathways and Experimental Workflows

To further elucidate the processes described, the following diagrams illustrate the enzymatic reaction pathways and the general experimental workflows.

Enzymatic_Reaction_Pathway cluster_fluorogenic Fluorogenic Substrate cluster_chromogenic Chromogenic Substrate MeOSuc_AAPV_AMC This compound (Non-fluorescent) AMC AMC (Fluorescent) MeOSuc_AAPV_AMC->AMC Elastase MeOSuc_AAPV_pNA MeOSuc-AAPV-pNA (Colorless) pNA pNA (Yellow) MeOSuc_AAPV_pNA->pNA Elastase

Enzymatic cleavage of fluorogenic and chromogenic substrates.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Substrate, Enzyme, Buffer) start->prep_reagents setup_plate Set up 96-well Plate prep_reagents->setup_plate add_enzyme Add Enzyme Solution setup_plate->add_enzyme add_substrate Add Substrate Solution (Initiate Reaction) add_enzyme->add_substrate measure Measure Signal (Fluorescence or Absorbance) add_substrate->measure analyze Analyze Data (Calculate Reaction Rate) measure->analyze end End analyze->end

Generalized experimental workflow for elastase activity assays.

References

A Comparative Guide to Neutrophil Elastase Activity Assays: Reproducibility and Sensitivity of MeOSuc-AAPV-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of neutrophil elastase activity is critical for advancing our understanding of inflammatory diseases and developing novel therapeutics. This guide provides a detailed comparison of the widely used fluorogenic MeOSuc-AAPV-AMC assay with alternative methods, focusing on the key performance metrics of reproducibility and sensitivity. Experimental data and detailed protocols are provided to support informed decisions in assay selection.

Neutrophil elastase, a powerful serine protease released by neutrophils during inflammation, plays a crucial role in both host defense and tissue damage. Its dysregulation is implicated in a variety of pathological conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the reliable quantification of its enzymatic activity is paramount. This guide focuses on the this compound assay, a popular method for this purpose, and compares it with chromogenic and ELISA-based alternatives.

Performance Comparison of Neutrophil Elastase Assays

The choice of assay for measuring neutrophil elastase activity depends on the specific requirements of the experiment, such as the need for high sensitivity, the sample matrix, and throughput. Below is a summary of the key performance characteristics of three common assay types.

Assay TypeAnalytePrincipleIntra-Assay CV (%)Inter-Assay CV (%)Sensitivity (LOD)Key AdvantagesKey Disadvantages
Fluorogenic Neutrophil Elastase ActivityEnzymatic cleavage of a fluorogenic substrate (this compound) releases a fluorescent product (AMC).< 5% (expected for similar assays)[1]< 15% (expected for similar assays)[1]As low as 11 pM[2]High sensitivity, real-time kinetics.Requires a fluorescence plate reader, potential for compound interference with fluorescence.
Chromogenic Neutrophil Elastase ActivityEnzymatic cleavage of a chromogenic substrate (MeOSuc-AAPV-pNA) releases a colored product (p-nitroaniline).< 10% (expected)[1]< 15% (expected)[1]Generally lower than fluorogenic assays.Simple, cost-effective, uses standard absorbance plate reader.Lower sensitivity, less suitable for low-abundance enzyme detection.
ELISA Total Neutrophil Elastase ProteinSandwich immunoassay to quantify the total amount of neutrophil elastase protein (active and inactive).4.8%5.6%15.8 pg/mLHigh specificity, can detect total enzyme levels.Does not measure enzymatic activity directly, more complex workflow.

Experimental Protocols

Detailed methodologies for the key assays are provided below to ensure reproducibility and facilitate direct comparison.

This compound (Fluorogenic) Assay Protocol

This protocol is a generalized procedure for measuring neutrophil elastase activity using the this compound substrate.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • This compound substrate

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~380/460 nm)

  • DMSO

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

  • Prepare Enzyme Solution: Dilute the purified HNE in Assay Buffer to the desired concentration.

  • Assay Reaction:

    • Add 50 µL of the enzyme solution to each well of the microplate.

    • Add 50 µL of the working substrate solution to initiate the reaction.

    • Include appropriate controls (e.g., buffer only, substrate only, enzyme only).

  • Measurement: Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes at 37°C using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve.

MeOSuc-AAPV-pNA (Chromogenic) Assay Protocol

This protocol outlines the steps for a colorimetric neutrophil elastase assay.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • MeOSuc-AAPV-pNA substrate

  • Assay Buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)

  • 96-well clear microplate

  • Spectrophotometer or microplate reader capable of reading absorbance at 405 nm

  • DMSO

Procedure:

  • Prepare Substrate Stock Solution: Dissolve MeOSuc-AAPV-pNA in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM).

  • Prepare Enzyme Solution: Dilute the purified HNE in Assay Buffer to the desired concentration.

  • Assay Reaction:

    • Add 50 µL of the enzyme solution to each well of the microplate.

    • Add 50 µL of the working substrate solution to initiate the reaction.

    • Include appropriate controls (e.g., buffer only, substrate only, enzyme only).

  • Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the kinetic curve.

Human Neutrophil Elastase ELISA Protocol (General)

This is a generalized protocol for a sandwich ELISA to measure total neutrophil elastase protein. Specific kit instructions should always be followed.

Materials:

  • Pre-coated 96-well microplate with capture antibody

  • Human Neutrophil Elastase standard

  • Biotinylated detection antibody

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution

  • Wash buffer

  • Sample diluent

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the HNE standard. Dilute samples as required in sample diluent.

  • Incubation: Add 100 µL of standards and samples to the appropriate wells and incubate.

  • Washing: Aspirate and wash the wells with wash buffer.

  • Detection Antibody: Add 100 µL of biotinylated detection antibody to each well and incubate.

  • Washing: Aspirate and wash the wells.

  • Streptavidin-HRP: Add 100 µL of streptavidin-HRP conjugate to each well and incubate.

  • Washing: Aspirate and wash the wells.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and calculate the concentration of HNE in the samples.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context of neutrophil elastase, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) prep_plate Prepare 96-well Plate add_enzyme Add Enzyme Solution prep_plate->add_enzyme add_substrate Add Substrate Solution (Initiate Reaction) add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate read_signal Measure Signal (Fluorescence/Absorbance) incubate->read_signal calc_rate Calculate Reaction Rate read_signal->calc_rate analyze Analyze and Interpret Results calc_rate->analyze neutrophil_elastase_pathway NE Neutrophil Elastase (NE) TLR4 Toll-like Receptor 4 (TLR4) NE->TLR4 EGFR Epidermal Growth Factor Receptor (EGFR) NE->EGFR Tissue_Damage Extracellular Matrix Degradation NE->Tissue_Damage NFkB NF-κB Pathway TLR4->NFkB PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt ERK12 ERK1/2 Pathway EGFR->ERK12 Inflammation Inflammation (Cytokine Release) NFkB->Inflammation Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation ERK12->Cell_Proliferation

References

Safety Operating Guide

Proper Disposal of MeOSuc-AAPV-AMC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of chemical reagents like MeOSuc-AAPV-AMC is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring the protection of personnel and compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be aware of the potential hazards associated with this compound and its components. The peptide substrate itself is generally considered non-hazardous; however, it is covalently linked to 7-Amino-4-methylcoumarin (AMC), a fluorophore classified as a skin and eye irritant. Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact, which can cause serious irritation.
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact and potential irritation.
Body Protection A standard laboratory coat.To protect personal clothing from contamination.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if creating aerosols or handling large quantities.To prevent inhalation of any airborne particles.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through your institution's chemical waste program. Do not dispose of this chemical in the regular trash or down the drain.

  • Waste Segregation:

    • Designate a specific, leak-proof, and clearly labeled waste container for this compound waste.

    • The label should include the full chemical name ("this compound"), the CAS number (72252-90-5), and appropriate hazard symbols.

    • Keep this waste stream separate from other chemical wastes unless otherwise instructed by your institution's Environmental Health and Safety (EHS) department.

  • Preparing Solid Waste for Disposal:

    • If you have unused or expired solid this compound, ensure it is in a securely sealed container.

    • Place this primary container into the designated chemical waste container.

  • Preparing Liquid Waste for Disposal:

    • This includes any stock solutions (e.g., in DMSO) or experimental waste containing this compound.

    • Collect all liquid waste in a compatible, sealable container. Do not overfill the container.

    • Ensure the container is properly labeled as described above.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Arranging for Pickup:

    • Contact your institution's EHS or equivalent safety office to schedule a pickup for the chemical waste.

    • Provide them with all necessary information about the waste, as detailed on your container label.

Spill Cleanup Protocol

In the event of a spill of this compound, follow these steps:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate the immediate vicinity of the spill. Ensure the area is well-ventilated.

  • Don PPE: Before attempting to clean the spill, put on the required personal protective equipment as listed in the table above.

  • Containment:

    • For a solid spill, carefully sweep the material to avoid raising dust. Use a dustpan and brush designated for chemical spills.

    • For a liquid spill, use absorbent pads or other inert absorbent material to contain and soak up the liquid.

  • Cleanup:

    • Place all contaminated materials (swept powder, used absorbent pads, etc.) into a sealable bag or container.

    • Label the container as "Spill Debris containing this compound" and dispose of it as chemical waste following the protocol outlined above.

  • Decontamination:

    • Wipe the spill area with a suitable laboratory detergent and then with water.

    • Collect all cleaning materials (wipes, etc.) and dispose of them as chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal A Identify this compound Waste (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place in a Labeled, Sealable Waste Container B->C D Label Container: 'this compound Waste' CAS: 72252-90-5 C->D E Store in Designated Chemical Waste Area D->E F Contact Institutional EHS for Waste Pickup E->F

Caption: Logical workflow for the safe disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.